4-Phenylbutanoyl chloride
Description
Properties
IUPAC Name |
4-phenylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQISMDUHBUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472798 | |
| Record name | 4-phenylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18496-54-3 | |
| Record name | Benzenebutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18496-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-phenylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Benzenebutanoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W22MZ4QSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Phenylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4-Phenylbutanoyl chloride (CAS No. 18496-54-3), a versatile reagent in organic synthesis.[1][2] This document consolidates its chemical and physical properties, safety and handling information, and key synthetic applications. Detailed experimental protocols for its use in intramolecular Friedel-Crafts acylation, as well as its reactions with amines and alcohols, are provided. Furthermore, this guide explores the relevance of this compound in the synthesis of pharmacologically active compounds, with a focus on derivatives that act as inhibitors of Monoamine Oxidase (MAO) and Diacylglycerol O-acyltransferase 1 (DGAT1). The associated signaling pathways are illustrated to provide context for its application in drug discovery and development.
Chemical and Physical Properties
This compound is a reactive acyl chloride characterized by a phenyl group attached to a four-carbon acyl chain. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18496-54-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO | [1][2] |
| Molecular Weight | 182.65 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to crystal | |
| Boiling Point | 273 °C (at 760 mmHg) | [2] |
| 122 °C (at 12 mmHg) | ||
| Density | 1.11 g/cm³ (at 20°C) | |
| Flash Point | 115 °C | |
| Solubility | Reacts with water. | [3] |
| InChI Key | VQDQISMDUHBUFF-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C(C=C1)CCCC(=O)Cl | [1] |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting.
-
Hazard Statements : Causes severe skin burns and eye damage. May be corrosive to metals.[1]
-
Precautionary Statements :
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Store in a cool, dark place under an inert gas.
-
Keep only in the original container.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
In case of fire, use dry chemical, carbon dioxide, or foam for extinction.
-
Key Synthetic Applications and Experimental Protocols
This compound is a valuable building block for the synthesis of a variety of organic molecules, particularly those with a tetralone core structure, as well as amides and esters.
Intramolecular Friedel-Crafts Acylation: Synthesis of α-Tetralone
A primary application of this compound is its intramolecular cyclization via a Friedel-Crafts acylation reaction to form α-tetralone, a key intermediate in the synthesis of various pharmaceuticals.
Reaction Scheme:
Caption: Intramolecular Friedel-Crafts acylation of this compound.
Experimental Protocol:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.
-
Acid Chloride Formation : Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically. After the evolution of hydrogen chloride ceases (approximately 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes. Remove excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Acylation : Cool the resulting this compound and add 175 cc of carbon disulfide. Cool the solution in an ice bath. Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.
-
Reaction Completion : Once the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to the boiling point on a steam bath and heat for 10 minutes with occasional shaking.
-
Work-up : Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.
-
Purification : Transfer the mixture to a larger flask and steam-distill to remove carbon disulfide. The α-tetralone will then distill with the steam. Separate the oily product and extract the aqueous layer with benzene. Combine the organic layers, remove the solvent, and distill the residue under reduced pressure to yield α-tetralone.
Amide Synthesis: Reaction with Anilines
This compound readily reacts with primary and secondary amines to form the corresponding amides. The following is a general procedure for the reaction with aniline (B41778).
Reaction Scheme:
Caption: Synthesis of N-Phenyl-4-phenylbutanamide.
Experimental Protocol:
-
Reaction Setup : In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or diethyl ether. Cool the solution in an ice bath.
-
Addition of Acyl Chloride : Slowly add this compound (1.1 equivalents) dropwise to the stirred aniline solution. A precipitate of anilinium hydrochloride may form.
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess aniline, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Ester Synthesis: Reaction with Alcohols
The reaction of this compound with alcohols in the presence of a base yields the corresponding esters. The following is a general procedure for the reaction with ethanol (B145695).
Reaction Scheme:
Caption: Synthesis of Ethyl 4-phenylbutanoate.
Experimental Protocol:
-
Reaction Setup : In a round-bottom flask, dissolve ethanol (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether, and add a non-nucleophilic base like pyridine (B92270) (1.2 equivalents). Cool the solution in an ice bath.
-
Addition of Acyl Chloride : Slowly add this compound (1.1 equivalents) dropwise to the stirred alcohol solution.
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up : Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the pyridine, followed by a wash with a saturated aqueous solution of sodium bicarbonate.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Relevance in Drug Development: Targeting Signaling Pathways
Derivatives of this compound, particularly those based on the α-tetralone scaffold, have shown significant potential as modulators of key biological targets, making them attractive for drug discovery programs.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[4][5] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4] Several α-tetralone derivatives have been identified as potent MAO inhibitors.
Caption: Monoamine Oxidase (MAO) Inhibition by α-Tetralone Derivatives.
Diacylglycerol O-acyltransferase 1 (DGAT1) Inhibition
DGAT1 is a key enzyme in the synthesis of triglycerides.[6] Inhibition of DGAT1 is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Certain α-tetralone derivatives have been investigated as DGAT1 inhibitors.
Caption: DGAT1 Inhibition by α-Tetralone Derivatives.
Conclusion
This compound is a fundamental reagent with significant applications in organic synthesis and medicinal chemistry. Its ability to serve as a precursor to the α-tetralone scaffold provides access to a class of compounds with diverse and potent biological activities. The detailed protocols and pathway illustrations provided in this guide are intended to support researchers in the effective utilization of this versatile chemical for the development of novel therapeutics. Proper safety precautions are paramount when handling this reactive compound.
References
- 1. This compound | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
4-Phenylbutanoyl chloride molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-phenylbutanoyl chloride, a key reagent in organic synthesis and pharmaceutical research. This document outlines its chemical properties, a detailed synthesis protocol, and its role in significant chemical transformations.
Core Chemical Data
This compound, also known as 4-phenylbutyryl chloride, is a monoacyl chloride. Its reactivity makes it a valuable intermediate for introducing the 4-phenylbutanoyl group into various molecular scaffolds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | [1][2][3][4][] |
| Molecular Weight | 182.65 g/mol | [1][2][3][] |
| IUPAC Name | This compound | [1][2][4] |
| CAS Number | 18496-54-3 | [2] |
| Physical State | Liquid | |
| Synonyms | 4-phenylbutyryl chloride, benzenebutanoyl chloride | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of 4-phenylbutyric acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The following protocol details a widely used method.
Experimental Protocol: Synthesis from 4-Phenylbutyric Acid
This protocol is adapted from a method utilizing thionyl chloride.[1][8]
Materials:
-
4-Phenylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-phenylbutyric acid in dichloromethane.
-
Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF) to the solution.[8]
-
Cool the reaction mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution using a dropping funnel.[8] An excess of thionyl chloride is typically used.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and dichloromethane by distillation or under reduced pressure using a rotary evaporator.[8]
-
The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and releases toxic gases (SO₂ and HCl) upon reaction.
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Reaction Workflow
The synthesis of this compound from 4-phenylbutyric acid can be visualized as a straightforward workflow.
Applications in Synthesis
This compound is a versatile reagent, primarily utilized in acylation reactions. A notable application is in intramolecular Friedel-Crafts acylation to form α-tetralone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Phenylbutyryl chloride | CymitQuimica [cymitquimica.com]
- 4. This compound | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|High-Purity|CAS 18496-54-3 [benchchem.com]
- 7. 4-Phenylbutyryl chloride | 18496-54-3 [chemicalbook.com]
- 8. WO2015063659A1 - Process for the preparation of glycerol phenylbutyrate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectral Data of 4-Phenylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-phenylbutanoyl chloride. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and a logical workflow for spectral analysis.
Introduction
This compound, also known as 4-phenylbutyryl chloride, is a chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive acyl chloride group and a phenyl moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and other fine chemicals. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in these applications. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.
Spectral Data Presentation
The following tables summarize the key spectral data for this compound. While experimental ¹H NMR data is available, the ¹³C NMR, IR, and MS data are based on predictive models and typical values for the functional groups present in the molecule, as experimental spectra for this specific compound are not widely published.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.24 | d | 2H | Aromatic (ortho-protons to the alkyl chain) |
| 7.15 | t | 2H | Aromatic (meta-protons to the alkyl chain) |
| 7.08 | t | 1H | Aromatic (para-proton to the alkyl chain) |
| 2.84 | t | 2H | -CH₂-C=O |
| 2.56 | t | 2H | Ph-CH₂- |
| 1.94 | quin | 2H | Ph-CH₂-CH₂- |
Solvent: CDCl₃. Data is experimental as reported in the literature.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (acyl chloride) |
| ~140 | Aromatic (quaternary carbon attached to the alkyl chain) |
| ~128.5 | Aromatic (ortho and meta carbons) |
| ~126 | Aromatic (para carbon) |
| ~45 | -CH₂-C=O |
| ~35 | Ph-CH₂- |
| ~26 | Ph-CH₂-CH₂- |
Note: These are predicted values. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1800 | Strong | C=O stretch (acyl chloride) |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C ring stretch |
| ~750, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| ~900-600 | Medium-Strong | C-Cl stretch |
Note: These are typical values for the functional groups present.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Adduct/Fragment |
| 183.05712 | [M+H]⁺ |
| 205.03906 | [M+Na]⁺ |
| 182.04929 | [M]⁺ |
| 147 | [M-Cl]⁺ |
| 105 | [C₈H₉]⁺ (tropylium ion) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
Data is based on predicted values for common adducts and fragmentation patterns.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
The resulting solution is transferred to a 5 mm NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay appropriate for the molecule.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
The plates are gently pressed together to form a thin liquid film.
Data Acquisition (FT-IR):
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS).
-
Procedure: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the ions, which aids in confirming the elemental composition.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the spectral analysis and structure confirmation of this compound.
References
Technical Guide: Physical Properties and Synthetic Application of 4-Phenylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 4-phenylbutanoyl chloride, namely its boiling point and density. It details standardized experimental protocols for the determination of these properties and presents a significant synthetic application of the compound through an intramolecular Friedel-Crafts acylation.
Core Physical Properties
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-phenylbutanoyl moiety. An accurate understanding of its physical properties is essential for its proper handling, storage, and application in synthetic chemistry.
Data Summary
The physical properties of this compound are summarized in the table below. It is important to note the variations in reported boiling points, which are often attributable to differences in measurement conditions, particularly pressure.
| Physical Property | Value | Conditions |
| Boiling Point | 262.6 °C | at 760 mmHg |
| 122 °C | at 12 mmHg | |
| 273 °C | Not specified | |
| 326.3 ± 17.0 °C | Predicted | |
| Density | 1.115 g/cm³ | Not specified |
| 1.109 g/cm³ | Predicted | |
| Specific Gravity | 1.11 | 20/20 °C |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially when only small sample volumes are available, the micro-boiling point method is recommended.
Micro-Boiling Point Determination (Thiele Tube Method):
-
Sample Preparation: A small amount of this compound (a few milliliters) is placed into a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb should be level with the sample.
-
Heating: The side arm of the Thiele tube is gently heated with a small flame. This design promotes convection currents, ensuring uniform heating of the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should be controlled to maintain a slow, steady stream of bubbles.
-
Boiling Point Identification: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1]
Determination of Density
Density, a fundamental physical property, is defined as the mass of a substance per unit volume.
Procedure using a Graduated Cylinder and Balance:
-
Mass of Empty Cylinder: An empty, dry 10 mL or 25 mL graduated cylinder is weighed on an analytical balance, and its mass is recorded.[2][3]
-
Volume Measurement: A specific volume of this compound (e.g., 5.00 mL) is carefully transferred into the graduated cylinder. The volume should be read from the bottom of the meniscus.[2][3]
-
Mass of Filled Cylinder: The graduated cylinder containing the liquid is reweighed, and the mass is recorded.[2][3]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: Density = Mass / Volume[2]
-
Temperature: The ambient temperature should be recorded, as density is temperature-dependent.
-
Replication: For enhanced accuracy, the measurement should be repeated multiple times, and the average density calculated.[3]
Synthetic Workflow: Intramolecular Friedel-Crafts Acylation
This compound is a key precursor in the synthesis of α-tetralone via an intramolecular Friedel-Crafts acylation.[4] This reaction is a classic example of forming a new ring system and is a valuable transformation in the synthesis of pharmaceuticals and other fine chemicals.
The workflow for this synthesis is depicted in the diagram below.
Caption: Workflow for the synthesis of α-tetralone.
Experimental Protocol Outline: Synthesis of α-Tetralone
A detailed procedure for the intramolecular Friedel-Crafts acylation of this compound to yield α-tetralone is outlined below, based on established methods.[5]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas trap, this compound is dissolved in a suitable inert solvent, such as carbon disulfide. The flask is cooled in an ice bath.
-
Catalyst Addition: Aluminum chloride (AlCl₃) is added portion-wise to the cooled solution.[5] The addition of the Lewis acid catalyst facilitates the formation of the acylium ion intermediate.
-
Reaction Progression: After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the completion of the reaction. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and adding concentrated hydrochloric acid.[5] This step decomposes the aluminum chloride complex.
-
Extraction and Purification: The product, α-tetralone, is extracted from the aqueous layer using an organic solvent (e.g., toluene). The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure α-tetralone.[6]
References
- 1. Video: Boiling Points - Procedure [jove.com]
- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Solubility Profile of 4-Phenylbutanoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenylbutanoyl chloride in various organic solvents. Given its role as a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, a thorough understanding of its solubility is critical for reaction optimization, purification, and formulation. This document outlines known qualitative solubility data, provides a detailed experimental protocol for solubility determination of reactive acyl chlorides, and illustrates a key synthetic pathway where its solubility is paramount.
Core Concepts: Reactivity and Solubility
This compound is a highly reactive acyl chloride. Its reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity directly influences its solubility profile. The compound is sensitive to moisture and reacts vigorously with water and other protic solvents such as alcohols and amines.[1] Consequently, it is insoluble in these media due to chemical decomposition. Its solubility is therefore primarily observed in aprotic organic solvents where it can dissolve without significant degradation, enabling its use in various chemical transformations.
Qualitative Solubility Data
| Solvent Class | Specific Solvent | Solubility | Rationale / Citation |
| Aprotic Non-Polar | Carbon Disulfide | Soluble | Used as a solvent in intramolecular Friedel-Crafts acylation reactions of this compound.[2] |
| Benzene (B151609) | Soluble | A common solvent for Friedel-Crafts reactions involving acyl chlorides.[3] | |
| Toluene | Soluble | Often used as a higher-boiling point alternative to benzene in similar reactions. | |
| Aprotic Polar | Tetrahydrofuran (THF) | Soluble | A common solvent for reactions involving acyl chlorides, provided it is anhydrous. |
| Dichloromethane (DCM) | Soluble | A widely used solvent for organic reactions due to its inertness and ability to dissolve a wide range of organic compounds. | |
| Chloroform | Soluble | Similar properties to dichloromethane, making it a suitable solvent. | |
| Ethyl Acetate | Likely Soluble | Generally a good solvent for a variety of organic compounds, though compatibility should be verified. | |
| Protic | Water | Insoluble (Reacts) | Reacts with water to form 4-phenylbutanoic acid and hydrochloric acid.[1] |
| Alcohols (e.g., Methanol, Ethanol) | Insoluble (Reacts) | Reacts with alcohols to form the corresponding esters.[1] | |
| Amines | Insoluble (Reacts) | Reacts with amines to form the corresponding amides.[1] |
Experimental Protocol for Solubility Determination of this compound
Due to the reactive nature of this compound, determining its solubility requires stringent anhydrous and inert conditions to prevent hydrolysis. The following protocol outlines a general method for qualitatively and semi-quantitatively assessing its solubility in a range of organic solvents.
Objective: To determine the approximate solubility of this compound in a selected organic solvent at a given temperature.
Materials:
-
This compound
-
Anhydrous organic solvents (e.g., THF, Dichloromethane, Toluene)
-
Small, dry glass vials with screw caps (B75204) or septa
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Dry syringes and needles
-
Magnetic stirrer and stir bars
-
Constant temperature bath
Procedure:
-
Preparation of Equipment:
-
Thoroughly dry all glassware (vials, syringes, needles) in an oven at >120°C overnight and cool in a desiccator over a drying agent.
-
Purge the vials with a stream of inert gas before use.
-
-
Solvent Dispensing:
-
Under a positive pressure of inert gas, dispense a precise volume (e.g., 1.0 mL) of the anhydrous organic solvent into a pre-dried vial using a dry syringe.
-
Seal the vial immediately with a septum or screw cap.
-
-
Initial Solubility Test (Qualitative):
-
Using a dry microsyringe, add a small, known amount of this compound (e.g., 10 mg) to the vial containing the solvent.
-
Stir the mixture vigorously at a constant temperature for a set period (e.g., 15-30 minutes).
-
Visually inspect the solution for any undissolved material. If the solid dissolves completely, the compound is considered soluble at that concentration.
-
-
Semi-Quantitative Solubility Determination (Incremental Addition):
-
If the initial amount dissolves, continue to add small, known increments of this compound to the same vial.
-
After each addition, stir the mixture until the solid dissolves completely or until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring).
-
Record the total mass of this compound added to reach saturation.
-
The approximate solubility can be expressed in mg/mL or g/L.
-
-
Data Recording:
-
For each solvent, record the temperature, the volume of solvent used, and the total mass of this compound that dissolved to form a saturated solution.
-
Safety Precautions:
-
This compound is corrosive and moisture-sensitive.[4] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Work under a dry, inert atmosphere to prevent decomposition of the acyl chloride.
-
All solvents should be anhydrous to ensure accurate results.
Visualization of Experimental Workflow and a Key Reaction
The following diagrams illustrate the logical workflow for determining the solubility of a reactive compound and a key synthetic application of this compound where its solubility is crucial.
Caption: Workflow for determining the solubility of a reactive compound.
A significant application of this compound is its intramolecular Friedel-Crafts acylation to form α-tetralone, a precursor for various pharmaceuticals and agrochemicals.[5] This reaction is typically carried out in a non-polar aprotic solvent that can dissolve the acyl chloride and the Lewis acid catalyst.
Caption: Intramolecular Friedel-Crafts acylation of this compound.
Conclusion
This compound exhibits solubility in a range of aprotic organic solvents, a characteristic that is essential for its utility in synthetic chemistry. Its high reactivity precludes its dissolution in protic solvents like water and alcohols. While quantitative solubility data remains elusive in the public domain, the qualitative information gathered from its documented chemical reactions provides a solid foundation for solvent selection in research and development. The provided experimental protocol offers a framework for determining its solubility under controlled conditions, which is crucial for optimizing reaction yields and developing robust synthetic procedures.
References
- 1. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|High-Purity|CAS 18496-54-3 [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenylbutanoyl chloride, a versatile reagent in organic synthesis. This document details the prevalent synthetic methodologies, extensive characterization data, and explicit experimental protocols.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is through the reaction of 4-phenylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] The use of thionyl chloride is a widely adopted method that cleanly affords the desired acid chloride.[2]
Reaction Scheme
The general reaction involves the conversion of the carboxylic acid to an acyl chloride, with the concomitant formation of sulfur dioxide and hydrogen chloride as gaseous byproducts when thionyl chloride is used.
C₆H₅(CH₂)₃COOH + SOCl₂ → C₆H₅(CH₂)₃COCl + SO₂ + HCl [1]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is adapted from established literature procedures.[1][2][3]
Materials:
-
4-Phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂) or Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylbutanoic acid (e.g., 10.0 g, 61.0 mmol).
-
Add an anhydrous solvent such as dichloromethane (15 mL) followed by a catalytic amount of DMF (2-3 drops).[2][3]
-
Place the flask in a water bath at room temperature.
-
Slowly add thionyl chloride (a molar excess, e.g., 1.3 to 5 equivalents) to the stirring solution.[3][4]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours.[1][3] The reaction progress can be monitored by techniques such as HPLC by derivatizing an aliquot with methanol (B129727) to form the methyl ester.[3]
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the solvent by distillation under reduced pressure.[1][3]
-
The crude this compound, obtained as an oil, can be purified by vacuum distillation.[1]
Yield: A typical yield for this reaction is high, often exceeding 95%.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁ClO | [5][6] |
| Molecular Weight | 182.65 g/mol | [5][6] |
| Appearance | Colorless to brown, clear liquid | [7] |
| Boiling Point | 262.6 °C at 760 mmHg, 122 °C at 12 mmHg | [6][8] |
| Density | ~1.115 g/cm³ | [6][] |
| Flash Point | 115.4 °C | [6] |
| CAS Number | 18496-54-3 | [5][10] |
Spectroscopic Characterization
To confirm the structure and assess the purity of the synthesized this compound, several analytical techniques are employed.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃): The proton NMR spectrum provides characteristic signals for both the aromatic and aliphatic portions of the molecule.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.24 | d | 2H | Aromatic protons |
| 7.15 | t | 2H | Aromatic protons |
| 7.08 | t | 1H | Aromatic protons |
| 2.84 | t | 2H | -CH₂-COCl |
| 2.56 | t | 2H | Ar-CH₂- |
| 1.94 | quin | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR: The carbon NMR spectrum is notable for the acyl chloride carbonyl signal which appears in a distinct downfield region.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~170–180 | Acyl chloride (C=O) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is a crucial tool for identifying the carbonyl group of the acyl chloride.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1800 | Strong | C=O stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
| Technique | m/z Value | Assignment |
| EI-MS | 182.05 (calc.) | [M]⁺ |
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of this compound.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[5][8] It is also moisture-sensitive and will hydrolyze to 4-phenylbutanoic acid upon contact with water.[1]
-
Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon) at low temperatures (–20°C is recommended).[1] The use of desiccants is advised to prevent degradation.[1]
-
Spills: Neutralize spills with sodium bicarbonate and dispose of as hazardous waste.[1]
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis. A primary application is its use in intramolecular Friedel-Crafts acylation to form α-tetralone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][11][12] It is also used as an acylating agent to form amides and esters by reacting with amines and alcohols, respectively.[1] Furthermore, it is a precursor in the synthesis of glycerol (B35011) phenylbutyrate, a drug used for treating urea (B33335) cycle disorders.[1][2]
References
- 1. This compound|High-Purity|CAS 18496-54-3 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2015063659A1 - Process for the preparation of glycerol phenylbutyrate - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. This compound | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyryl chloride | CAS#:18496-54-3 | Chemsrc [chemsrc.com]
- 7. 4-Phenylbutyryl chloride | CymitQuimica [cymitquimica.com]
- 8. This compound | 18496-54-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. 18496-54-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. organic chemistry - What results from the reaction of this compound in presence of AlCl3? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
4-Phenylbutanoyl chloride reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of 4-Phenylbutanoyl Chloride with Nucleophiles
Introduction
This compound is a bifunctional molecule featuring a highly reactive acyl chloride group and an aromatic phenyl ring, separated by a flexible four-carbon chain. This structure dictates its reactivity, which is dominated by two primary pathways: nucleophilic acyl substitution at the carbonyl carbon and intramolecular electrophilic aromatic substitution. As a derivative of a carboxylic acid, its acyl chloride moiety renders the carbonyl carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1] This guide provides a comprehensive overview of the reactivity of this compound, focusing on its reactions with common nucleophiles and its characteristic intramolecular cyclization.
Core Reactivity: Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution. The mechanism is a two-step addition-elimination process where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the acylated product.[1][2][3]
Reactivity with N-Nucleophiles (Amines)
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 4-phenylbutanamides. The reaction is typically rapid and exothermic.[2][4] A base, often an excess of the amine itself or a non-nucleophilic base like pyridine (B92270), is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][5] Tertiary amines can be acylated to form quaternary ammonium (B1175870) salts.[6]
Reactivity with O-Nucleophiles (Alcohols)
Alcohols react with this compound in a process known as esterification to produce 4-phenylbutyl esters. The reaction proceeds smoothly, often in the presence of a base such as pyridine to scavenge the HCl generated.[3][7] The mechanism is analogous to that of amidation, involving nucleophilic attack by the alcohol's oxygen atom.[3]
Reactivity with S-Nucleophiles (Thiols)
Thiols, being highly nucleophilic, react with this compound to yield thioesters.[8][9][10] The reaction is similar to that with alcohols and amines and typically proceeds under mild conditions. The conjugate bases of thiols, thiolates, are even more potent nucleophiles and can be used for highly efficient thioester formation.[10]
Reactivity with C-Nucleophiles (Organometallics)
Organometallic reagents, such as Grignard and Gilman reagents, act as carbon nucleophiles, enabling the formation of new carbon-carbon bonds.
-
Grignard Reagents (R-MgX): These are highly reactive and typically add twice to acyl chlorides. The initial reaction produces a ketone, which is more reactive than the starting acyl chloride. A second equivalent of the Grignard reagent then attacks the intermediate ketone, leading to a tertiary alcohol upon acidic workup.[11][12][13][14]
-
Gilman Reagents (R₂CuLi): These organocuprates are less reactive than Grignard reagents.[11] This diminished reactivity allows them to react with acyl chlorides to form ketones, with the reaction typically stopping at this stage as Gilman reagents react very slowly with ketones.[11]
Unique Reactivity: Intramolecular Friedel-Crafts Acylation
A distinctive reaction of this compound is its ability to undergo intramolecular Friedel-Crafts acylation. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride can react with its own phenyl ring.[15][16][17] The Lewis acid facilitates the formation of a highly electrophilic acylium ion.[18][19][20] The flexible butyl chain allows this electrophilic center to position itself over the aromatic ring, leading to an intramolecular electrophilic aromatic substitution that forms a new six-membered ring. The final product of this cyclization is α-tetralone.[15][16][17][21]
Data Presentation
Table 1: Summary of Intermolecular Reactions with Nucleophiles
| Nucleophile Class | Example Nucleophile | Product Class | Key Reaction Conditions |
| N-Nucleophile | Ethylamine | N-substituted Amide | Excess amine or other base (e.g., pyridine) |
| O-Nucleophile | Ethanol | Ester | Base (e.g., pyridine) |
| S-Nucleophile | Ethanethiol | Thioester | Base (e.g., pyridine) |
| C-Nucleophile | Methylmagnesium bromide | Tertiary Alcohol | Anhydrous ether solvent, 2+ equivalents of Grignard, acidic workup |
| C-Nucleophile | Lithium dimethylcuprate | Ketone | Anhydrous ether solvent |
Table 2: Summary of Intramolecular Friedel-Crafts Acylation
| Reactant | Catalyst | Product | Reaction Type |
| This compound | AlCl₃ | α-Tetralone | Intramolecular Electrophilic Aromatic Substitution |
Experimental Protocols
General Protocol for Nucleophilic Acyl Substitution (Amidation/Esterification)
-
Setup: A dry, round-bottomed flask is equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: The nucleophile (amine or alcohol, 2.2 equivalents for amines, 1.1 for alcohols) and a suitable base (e.g., pyridine, 1.1 equivalents) are dissolved in an anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) in the flask and cooled to 0 °C in an ice bath.
-
Addition: this compound (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel to the stirred solution over 15-30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours.
-
Workup: The reaction is quenched by the addition of water or dilute acid (e.g., 1M HCl). The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Protocol for Intramolecular Friedel-Crafts Acylation
-
Setup: A three-necked, round-bottomed flask is oven-dried and equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.[22]
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, non-polar solvent like dichloromethane or carbon disulfide in the flask and cooled to 0 °C.[22]
-
Addition: this compound (1.0 equivalent), dissolved in the same solvent, is added dropwise to the stirred AlCl₃ suspension at a rate that maintains the temperature below 10 °C.[22]
-
Reaction: After addition, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours or gently heated to reflux until the reaction is complete (monitored by TLC).
-
Quenching: The reaction mixture is cooled and then carefully and slowly poured onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[22]
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.[22]
-
Isolation: The solvent is removed by rotary evaporation, and the resulting crude α-tetralone can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Logical workflow for intramolecular Friedel-Crafts acylation.
Caption: Experimental workflow for a general acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Reactions of Alcohols [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 16. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 17. organic chemistry - What results from the reaction of this compound in presence of AlCl3? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. websites.umich.edu [websites.umich.edu]
An In-depth Technical Guide to 4-Phenylbutanoyl Chloride: Synthesis, Reactions, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutanoyl chloride, with the IUPAC name This compound , is a key bifunctional molecule widely utilized in organic synthesis. Its structure, incorporating both an aromatic phenyl group and a reactive acyl chloride moiety, makes it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental procedures for its synthesis and a principal reaction, and a summary of its spectroscopic data. Particular emphasis is placed on its role in the intramolecular Friedel-Crafts acylation to form α-tetralone, a crucial intermediate in the synthesis of various pharmaceuticals. Furthermore, the biological significance of the closely related 4-phenylbutyric acid (PBA) as a chemical chaperone and histone deacetylase (HDAC) inhibitor is discussed to provide a broader context for its derivatives in drug development.
Chemical Properties and Data
This compound is a colorless to light yellow liquid under standard conditions. It is characterized by its reactivity, particularly towards nucleophiles, owing to the electrophilic nature of the acyl chloride group.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Phenylbutyryl chloride, Benzenebutanoyl chloride |
| CAS Number | 18496-54-3[2] |
| Molecular Formula | C₁₀H₁₁ClO[2] |
| Molecular Weight | 182.65 g/mol [2] |
| Boiling Point | 273 °C (Predicted)[2] |
| Density | 1.115 g/cm³ |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | Data not available in publicly accessible experimental databases. |
| ¹³C NMR | Data not available in publicly accessible experimental databases. |
| IR Spectroscopy | Data not available in publicly accessible experimental databases. |
Experimental Protocols
Synthesis of this compound from 4-Phenylbutyric Acid
This protocol details the conversion of 4-phenylbutyric acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
4-phenylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a catalyst)
-
Anhydrous reaction vessel with a reflux condenser and a gas trap (to absorb HCl and SO₂ produced)
Procedure: A general procedure for this type of transformation is as follows:
-
In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 4-phenylbutyric acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A small amount of pyridine can be added to catalyze the reaction.
-
The reaction mixture is gently heated under reflux for a period of 1 to 2 hours. The progress of the reaction can be monitored by the cessation of hydrogen chloride and sulfur dioxide evolution.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Intramolecular Friedel-Crafts Acylation: Synthesis of α-Tetralone
This protocol describes the cyclization of this compound to form α-tetralone, a key intermediate in many synthetic pathways.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or other suitable inert solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Benzene (for extraction)
-
Apparatus for steam distillation
Procedure (adapted from Organic Syntheses):
-
In a 500-mL round-bottomed flask, place the freshly prepared this compound.
-
Add 175 mL of anhydrous carbon disulfide and cool the solution in an ice bath.
-
To the cooled solution, add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion. Immediately connect the flask to a reflux condenser.
-
After the initial vigorous evolution of hydrogen chloride subsides, the mixture is gently warmed to its boiling point on a steam bath and maintained at reflux for ten minutes to complete the reaction.
-
Cool the reaction mixture to 0 °C and decompose the aluminum chloride complex by the careful addition of 100 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.
-
The mixture is then subjected to steam distillation. The carbon disulfide will distill first, followed by the α-tetralone.
-
The oily product is separated from the distillate, and the aqueous layer is extracted with benzene.
-
The combined organic layers are dried, and the solvent is removed by distillation. The crude α-tetralone is then purified by vacuum distillation, collecting the fraction boiling at 105–107 °C/2 mm Hg. The reported yield is in the range of 74–91%.
Reaction Workflow and Signaling Pathway Context
Synthesis and Reaction of this compound
The following diagram illustrates the two-step process described in the experimental protocols: the synthesis of this compound from 4-phenylbutyric acid and its subsequent intramolecular Friedel-Crafts acylation to yield α-tetralone.
Biological Context: 4-Phenylbutyric Acid and its Derivatives
While this compound is primarily a synthetic intermediate, its corresponding carboxylic acid, 4-phenylbutyric acid (4-PBA), and its derivatives have garnered significant interest in the field of drug development. 4-PBA is known to act as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins, a hallmark of several neurodegenerative diseases. Additionally, 4-PBA functions as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression and has shown therapeutic potential in cancer and other diseases. The following diagram illustrates these two primary mechanisms of action.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for the formation of the tetralone ring system. The intramolecular Friedel-Crafts acylation is a robust and efficient method for this transformation. While the acyl chloride itself is too reactive for direct biological applications, the broader family of 4-phenylbutyric acid derivatives holds significant promise in the therapeutic arena due to their activities as chemical chaperones and HDAC inhibitors. This guide provides the foundational chemical knowledge and experimental procedures necessary for researchers to effectively utilize this compound in their synthetic endeavors and to understand its relevance in the context of medicinal chemistry and drug discovery.
References
A Technical Guide to High-Purity 4-Phenylbutanoyl Chloride for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity 4-Phenylbutanoyl chloride (CAS No. 18496-54-3), a key reagent in synthetic organic chemistry and pharmaceutical research. This document outlines supplier specifications, analytical methodologies for quality assurance, and a relevant experimental protocol. Furthermore, it visualizes a general quality control workflow and a critical signaling pathway where derivatives of this compound play a significant role.
Commercial Supplier Specifications
The procurement of high-purity reagents is critical for the success and reproducibility of research. This compound is available from several reputable suppliers, with purity levels typically exceeding 95%. The following table summarizes the specifications from a selection of global suppliers to aid in sourcing for research and drug development applications.
| Supplier | Product Code/Name | Purity Specification | Analytical Method(s) | Available Quantities |
| TCI (Tokyo Chemical Industry) | B6620 | >95.0% | Gas Chromatography (GC), Precipitation Titration | 1g, 5g, 25g |
| Apollo Scientific | OR925349 | 98% | Not specified | 100mg, 250mg, 1g, 5g, 25g |
| Thermo Scientific (Alfa Aesar) | 4-Phenylbutyryl chloride | 97% | Not specified | 1g, 5g, 25g |
| Key Organics | AS-58325 | >97% | Not specified | 1g |
| BOC Sciences | 18496-54-3 | Qualified Product | Not specified | Inquiry for details |
| Manchester Organics | E38139 | Inquire for purity | Not specified | Inquiry for details |
| Sigma-Aldrich | AldrichCPR | "As-is", no analytical data provided | None | Discontinued (B1498344) |
Note: Purity and available quantities are subject to batch-to-batch variability and should be confirmed with the supplier at the time of order. Sigma-Aldrich has discontinued their AldrichCPR grade of this product and explicitly states that no analytical data is collected for this product line, placing the responsibility of purity confirmation on the buyer[1][2].
Quality Control and Analytical Methodologies
Ensuring the purity and identity of this compound is paramount before its use in sensitive applications. As an acyl chloride, it is highly reactive and moisture-sensitive[3]. The primary methods for quality control include:
-
Gas Chromatography (GC): As specified by TCI, GC is a standard method to assess the purity of volatile compounds like this compound by separating it from any impurities[4].
-
Precipitation Titration: This method, also listed by TCI, can be used to determine the concentration of the acyl chloride by reacting it with a suitable reagent to form a precipitate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities. TCI confirms the structure via NMR.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to verify purity, especially for less volatile impurities. A common setup would involve a C18 column with an acetonitrile/water mobile phase[5].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection capabilities of mass spectrometry to identify and quantify the compound and any trace impurities.
Below is a generalized workflow for the quality control of a newly acquired batch of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. This compound | 18496-54-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 18496-54-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
4-Phenylbutanoyl chloride safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety information for 4-Phenylbutanoyl chloride (CAS No: 18496-54-3), compiled from various Safety Data Sheets (SDS) and chemical databases. It is intended to serve as a technical resource for laboratory personnel and professionals in the field of drug development.
Chemical Identification and Properties
This compound, also known as 4-phenylbutyryl chloride or benzenebutanoyl chloride, is a chemical intermediate used in organic synthesis.[1][2] Its identification and key physical and chemical properties are summarized below.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Phenylbutyryl chloride, Benzenebutanoyl chloride[1][2] |
| CAS Number | 18496-54-3[1] |
| Molecular Formula | C₁₀H₁₁ClO[1] |
| Molecular Weight | 182.64 g/mol [1] |
| Appearance | White to light yellow to light orange powder to crystal[2] |
Table 2: Physical and Chemical Properties
The quantitative data for the physical and chemical properties of this compound show some variation across different sources. Researchers should consider these ranges and consult their specific supplier's SDS for the most accurate information for the product in hand.
| Property | Value | Source(s) |
| Boiling Point | 244 °C to 273 °C | [1] |
| Density | Approximately 1.115 g/cm³ to 1.120 g/cm³ | [1] |
| Melting Point | -26 °C | [1] |
| Flash Point | 121 °C | [1] |
| Water Solubility | Reacts with water | [1] |
Note: Discrepancies in reported physical properties are common and can be attributed to different experimental conditions, measurement techniques, or product purity.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosive nature.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Corrosive to Metals | - | H290: May be corrosive to metals[2] |
Signal Word: Danger[1]
Experimental Protocols and Toxicological Data
A critical aspect of this technical guide is the inclusion of detailed experimental methodologies. However, it is important to note that the specific experimental protocols used to determine the data presented in Safety Data Sheets (e.g., for properties like boiling point, flash point, or toxicity) are generally not publicly disclosed by the manufacturers or testing facilities. This information is often considered proprietary.
Similarly, a thorough search of publicly available toxicological databases reveals a significant lack of quantitative data for this compound.
Table 4: Toxicological Data
| Metric | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. |
The absence of this data underscores the importance of handling this chemical with a high degree of caution, assuming it to be potentially toxic, and adhering strictly to the recommended safety precautions.
Safe Handling and Emergency Procedures
Given the corrosive nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3]
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. The following diagram outlines the recommended first-aid procedures.
Caption: First-aid response workflow for this compound exposure.
Accidental Release Measures
In the event of a spill, a structured response is necessary to mitigate exposure and environmental contamination.
The following diagram illustrates the general workflow for cleaning up a spill of this compound.
Caption: Spill cleanup workflow for this compound.
Fire-Fighting Measures and Storage
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Combustion may produce carbon oxides and hydrogen chloride gas.
-
Fire-fighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[3]
Conclusion
This compound is a corrosive chemical that requires careful handling and adherence to stringent safety protocols. While there is a lack of comprehensive public data on its toxicology and the specific experimental methods used for safety evaluation, the available information clearly indicates that it can cause severe skin burns and eye damage. Researchers, scientists, and drug development professionals must use appropriate personal protective equipment, work in well-ventilated areas, and be prepared to implement emergency procedures in case of exposure or accidental release. This guide provides a foundational understanding of the safety considerations for this compound, but it is not a substitute for a thorough review of the supplier-specific Safety Data Sheet and institutional safety protocols.
References
Methodological & Application
Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the intramolecular Friedel-Crafts acylation of 4-phenylbutanoyl chloride to synthesize α-tetralone. This reaction is a fundamental transformation in organic synthesis and serves as a key step in the preparation of various pharmaceutical intermediates and bioactive molecules.
Introduction
The intramolecular Friedel-Crafts acylation is a powerful ring-forming reaction that proceeds via an electrophilic aromatic substitution mechanism. In the case of this compound, the acyl chloride moiety, activated by a Lewis acid catalyst, acylates the phenyl ring to form the cyclic ketone, α-tetralone. This scaffold is a crucial structural motif found in numerous natural products and synthetic compounds of medicinal importance. Notably, α-tetralone is a key precursor in the industrial synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, sertraline (B1200038). The efficiency and versatility of this reaction make it a valuable tool for medicinal chemists and drug development professionals. Substituted tetralones are integral building blocks for a variety of therapeutically active compounds, including antibiotics, anticancer agents, and treatments for Alzheimer's disease.[1][2]
Reaction Mechanism and Workflow
The intramolecular Friedel-Crafts acylation of this compound is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. Subsequent deprotonation re-establishes aromaticity and yields the final product, α-tetralone.
Caption: Reaction mechanism for the intramolecular Friedel-Crafts acylation.
Data Presentation
The following tables summarize quantitative data for the synthesis of α-tetralone from this compound and its corresponding carboxylic acid under various conditions.
Table 1: Intramolecular Friedel-Crafts Acylation of this compound Derivatives
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | AlCl₃ | Carbon Disulfide | Reflux | 10 min | 74-91 | [3] |
| This compound | SnCl₄ | Benzene (B151609) | <15 | 1 h | 85-91 | [4] |
| (4-Methoxyphenyl)acetyl chloride + Ethylene | AlCl₃ | Dichloromethane | Room Temp | 3-3.5 h | 60-68 (for 6-methoxy-β-tetralone) | [5] |
Table 2: Intramolecular Acylation of 4-Phenylbutyric Acid to α-Tetralone
| Catalyst | Temperature (°C) | Conversion of 4-Phenylbutyric Acid (%) | Yield of α-Tetralone (%) | Reference |
| H-Beta Zeolite (calcined at 900°C) | 220 | 98.0 | 81.2 | [6] |
| Polyphosphoric acid (PPA) | Not specified | Not specified | Good | [7] |
| Methanesulfonic acid (MSA) | Not specified | Not specified | Good | [7] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of α-tetralone.
Protocol 1: Intramolecular Friedel-Crafts Acylation of this compound using Aluminum Chloride
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
4-Phenylbutyric acid (0.2 mole, 32.8 g)
-
Thionyl chloride (0.27 mole, 20 mL)
-
Anhydrous aluminum chloride (0.23 mole, 30 g)
-
Carbon disulfide (175 mL)
-
Ice
-
Concentrated hydrochloric acid
-
Benzene
-
500-mL round-bottomed flask
-
Reflux condenser with gas absorption trap
-
Steam distillation apparatus
Procedure:
-
Preparation of this compound: In a 500-mL round-bottomed flask equipped with a reflux condenser and gas trap, combine 4-phenylbutyric acid and thionyl chloride. Gently heat on a steam bath until the acid melts. The reaction proceeds exothermically. After the initial reaction subsides (25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes. Remove excess thionyl chloride under reduced pressure. The resulting this compound is used without further purification.
-
Friedel-Crafts Acylation: Cool the flask containing the acid chloride and add 175 mL of carbon disulfide. Cool the solution in an ice bath. Add 30 g of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.
-
Reaction: After the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to boiling on a steam bath. Heat and shake the mixture for 10 minutes to complete the reaction.
-
Work-up: Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by adding 100 g of ice, followed by 25 mL of concentrated hydrochloric acid.
-
Purification: Transfer the mixture to a larger flask and perform steam distillation. The carbon disulfide will distill first. Collect the subsequent distillate containing the α-tetralone (approximately 2 L). Separate the oily product and extract the aqueous layer three times with 100-mL portions of benzene. Combine the oil and benzene extracts, remove the solvent, and distill the residue under reduced pressure. The α-tetralone product is collected at 105–107°C/2 mm Hg.
-
Yield: 21.5–26.5 g (74–91% of the theoretical amount based on γ-phenylbutyric acid).[3]
Protocol 2: Intramolecular Acylation of 4-Phenylbutyric Acid using a Solid Acid Catalyst
This protocol describes a continuous flow synthesis using a fixed-bed reactor.[8]
Materials:
-
4-Phenylbutyric acid
-
1,2-Dichlorobenzene (solvent)
-
H-Beta zeolite catalyst (Si/Al = 12.5, calcined at 900°C for 4h)
-
Fixed-bed reactor with a quartz tube
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) for analysis
Procedure:
-
Catalyst Preparation: Pack the quartz tube of the fixed-bed reactor with the H-Beta zeolite catalyst. Activate the catalyst by heating under a flow of nitrogen.
-
Reaction Setup: Prepare a solution of 4-phenylbutyric acid in 1,2-dichlorobenzene.
-
Reaction: Pump the solution through the heated catalyst bed at a defined flow rate. The reaction occurs as the vaporized solution passes over the catalyst.
-
Product Collection and Analysis: Condense the product stream at the reactor outlet. Collect fractions at regular intervals and analyze by GC or HPLC to determine the conversion of the starting material and the yield of α-tetralone.
-
Results: Under optimized conditions (220°C), an average conversion of 4-phenylbutyric acid of 98.0% and an average yield of α-tetralone of 81.2% can be achieved over a 10-hour period.[6]
Applications in Drug Development
The α-tetralone core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] Its rigid, fused-ring structure provides a well-defined three-dimensional shape that can be strategically functionalized to interact with various biological targets.
A prime example of its significance is in the synthesis of sertraline , a widely prescribed antidepressant. The synthesis of sertraline involves the conversion of a substituted α-tetralone to the corresponding imine, followed by reduction.[9][10][11]
Caption: Role of α-tetralone in drug development workflow.
Derivatives of α-tetralone have also been investigated for a range of other therapeutic applications, including:
-
Anticancer agents [1]
-
Antibacterial agents [1]
-
Anti-inflammatory agents [12]
-
Antimalarial agents
-
Antipsychotic agents
The versatility of the α-tetralone scaffold allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way - Google Patents [patents.google.com]
- 9. EP1073645A2 - Process for the preparation of tetralone imines for the preparation of active pharmaceutical compounds - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. datapdf.com [datapdf.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation
Introduction
The synthesis of α-tetralone from 4-phenylbutanoyl chloride is a classic example of an intramolecular Friedel-Crafts acylation. This reaction is a powerful method for constructing polycyclic ring systems, specifically for forming a six-membered ring fused to an aromatic core.[1][2][3] The process involves the cyclization of an acyl chloride onto an aromatic ring within the same molecule, facilitated by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5] This electrophilic aromatic substitution reaction proceeds via the formation of a highly reactive acylium ion, which is then attacked by the electron-rich phenyl group to yield the cyclic ketone.[5][6] The resulting α-tetralone is a valuable intermediate in the synthesis of various pharmaceuticals, including antidepressants and other bioactive compounds.[7]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the synthesis of α-tetralone, adapted from established laboratory procedures.[8]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| γ-Phenylbutyric Acid | 32.8 (0.2) | g (mol) | Starting material for in situ generation of the acyl chloride. |
| Thionyl Chloride | 32 (0.27) | g (mol) | Used to convert the carboxylic acid to the acyl chloride. |
| Anhydrous Aluminum Chloride | 30 (0.23) | g (mol) | Lewis acid catalyst for the cyclization step. |
| Solvent | |||
| Carbon Disulfide | 175 | mL | Reaction solvent for the acylation step. |
| Reaction Conditions | |||
| Acyl Chloride Formation | Warmed on steam bath | Reaction proceeds for 25-30 minutes. | |
| Cyclization Temperature | Cooled to 0°C, then warmed | °C | Initial cooling for AlCl₃ addition, then heated to boiling. |
| Cyclization Time | 10 | minutes | After reaching boiling point. |
| Work-up & Purification | |||
| Quenching Agents | 100 g ice, 25 mL conc. HCl | To decompose the aluminum chloride complex. | |
| Purification Method | Steam Distillation, then Vacuum Distillation | ||
| Product | |||
| α-Tetralone Yield | 21.5 - 26.5 | g | Corresponds to a 74-91% theoretical yield.[8] |
| Boiling Point | 105 - 107 | °C | at 2 mm Hg.[8] |
Experimental Protocols
The synthesis is typically performed in two main stages: the formation of the acid chloride followed by the intramolecular cyclization.
Part 1: Synthesis of this compound
-
Apparatus Setup: Assemble a 500-mL round-bottomed flask fitted with a reflux condenser. Attach a gas absorption trap to the top of the condenser to neutralize the HCl gas evolved.
-
Reactant Addition: Place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of thionyl chloride into the flask.[8]
-
Reaction: Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically. After the initial vigorous reaction subsides (approximately 25-30 minutes), continue warming the flask on the steam bath for an additional 10 minutes to ensure completion.[8]
-
Removal of Excess Reagent: Remove the excess thionyl chloride by connecting the flask to a water pump and heating it on the steam bath for 10 minutes, followed by a brief heating over a small flame. The resulting this compound is a nearly colorless liquid and can be used directly without further purification.[8]
Part 2: Intramolecular Friedel-Crafts Acylation to α-Tetralone
-
Solvent Addition and Cooling: Cool the flask containing the this compound and add 175 mL of carbon disulfide. Cool the resulting solution in an ice bath.[8]
-
Catalyst Addition: While the solution is cooling, rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion. Immediately connect the flask back to the reflux condenser.[8]
-
Cyclization Reaction: A rapid evolution of hydrogen chloride will occur. Once this ceases, slowly warm the mixture to its boiling point on a steam bath. Maintain the heat and shake the mixture for 10 minutes to complete the reaction.[8]
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Carefully decompose the aluminum chloride complex by the slow addition of 100 g of crushed ice while shaking.[8]
-
Acidification: Add 25 mL of concentrated hydrochloric acid to the mixture.[8]
-
Purification:
-
Transfer the mixture to a larger flask suitable for steam distillation.
-
Steam distill the mixture. The carbon disulfide will distill first, followed by the α-tetralone product.[8]
-
Separate the oily product layer from the aqueous distillate.
-
Extract the aqueous layer three times with 100-mL portions of benzene (B151609).
-
Combine the original oil layer with the benzene extracts.
-
Remove the solvent via distillation.
-
Distill the residue under reduced pressure to obtain pure α-tetralone, collecting the fraction boiling at 105–107°C/2 mm Hg.[8]
-
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Reaction scheme for the synthesis of α-tetralone.
Caption: Experimental workflow for α-tetralone synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Intramolecular Friedel-Crafts Acylation of 4-Phenylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intramolecular Friedel-Crafts acylation of 4-phenylbutanoyl chloride is a robust and efficient method for the synthesis of α-tetralone, a key intermediate in the preparation of various biologically active molecules and pharmaceuticals. This protocol details the necessary reagents, equipment, and procedural steps for this cyclization reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism, facilitated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form the six-membered ring of the tetralone structure.[1][2] This document provides a comprehensive guide for performing this reaction, including safety precautions, reaction setup, workup, purification, and quantitative data from established procedures.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. In its intramolecular variant, the acylating agent and the aromatic ring are part of the same molecule, leading to the formation of a cyclic ketone. The cyclization of this compound to α-tetralone is a classic example of this transformation and is of significant interest due to the prevalence of the tetralone core in medicinal chemistry.[1] The reaction is known for its high efficiency, often providing excellent yields of the desired product.
Reaction Scheme
Caption: Intramolecular Friedel-Crafts acylation of this compound to α-tetralone.
Data Presentation
The following table summarizes the yields of α-tetralone obtained from intramolecular Friedel-Crafts acylation and related reactions under various conditions as reported in the literature.
| Starting Material | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| γ-Phenylbutyric acid | Thionyl chloride, then AlCl₃ | Carbon disulfide | Heat, then reflux | 74-91 | Organic Syntheses |
| Benzene (B151609) and γ-Butyrolactone | AlCl₃ | Benzene | Reflux | 91-96 | Organic Syntheses |
| Benzene and γ-Butyrolactone | AlCl₃ | Benzene | Not specified | 85-91 | Organic Syntheses |
Experimental Protocols
This section provides a detailed methodology for the synthesis of α-tetralone from 4-phenylbutyric acid, which is first converted to this compound in situ.
Materials and Equipment:
-
γ-Phenylbutyric acid
-
Thionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Benzene (for extraction)
-
500-cc round-bottomed flask
-
Reflux condenser with a gas absorption trap
-
Steam distillation apparatus
-
Separatory funnel
-
Distillation apparatus
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Carbon disulfide is highly flammable and toxic. Avoid open flames and ensure adequate ventilation.
-
Hydrogen chloride gas is evolved during the reaction; use a gas trap.
Procedure:
Part 1: Synthesis of this compound
-
In a 500-cc round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.[3]
-
Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.[3]
-
After the initial vigorous reaction subsides (approximately 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes to ensure completion.[3]
-
Remove excess thionyl chloride by connecting the flask to a water pump and heating it on the steam bath for 10 minutes, followed by a brief heating over a small flame. The resulting this compound is a nearly colorless liquid and can be used without further purification.[3]
Part 2: Intramolecular Friedel-Crafts Acylation
-
Cool the flask containing the this compound and add 175 cc of carbon disulfide. Cool the solution in an ice bath.[3]
-
Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.[3]
-
Once the initial rapid evolution of hydrogen chloride gas ceases, slowly warm the mixture to its boiling point on a steam bath.[3]
-
Heat and shake the mixture for 10 minutes to complete the reaction.[3]
Part 3: Workup and Purification
-
Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by adding 100 g of ice with shaking.[3]
-
Add 25 cc of concentrated hydrochloric acid and transfer the mixture to a 2-liter round-bottomed flask for steam distillation.[3]
-
The carbon disulfide will distill first. Continue the steam distillation until the α-tetralone has completely come over (approximately in the next 2 liters of distillate).[3]
-
Separate the oily product layer and extract the aqueous layer three times with 100-cc portions of benzene.[3]
-
Combine the oil and the benzene extracts, remove the solvent by distillation, and distill the residue under reduced pressure.[3]
-
Collect the α-tetralone fraction boiling at 105–107°C/2 mm. The expected yield is between 21.5–26.5 g (74–91%).[3]
Experimental Workflow
Caption: Workflow for the synthesis of α-tetralone from γ-phenylbutyric acid.
References
Application Notes and Protocols: 4-Phenylbutanoyl Chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanoyl chloride is a versatile bifunctional reagent widely employed in the synthesis of pharmaceutical intermediates. Its structure, featuring both an acyl chloride and a phenyl group connected by a flexible butyl chain, allows it to participate in a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of the acyl chloride group enables facile acylation of amines, alcohols, and aromatic rings, making it a valuable building block for constructing complex molecular scaffolds found in many active pharmaceutical ingredients (APIs). Key applications include intramolecular and intermolecular Friedel-Crafts acylations to form cyclic ketones and substituted aromatic ketones, as well as N-acylation of amino acids and their derivatives to introduce specific side chains. These reactions are fundamental in the synthesis of drugs such as non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers (ARBs).
Application 1: Intramolecular Friedel-Crafts Acylation for α-Tetralone Synthesis
The intramolecular Friedel-Crafts acylation of this compound is a classic and efficient method for synthesizing α-tetralone.[1][2] This reaction proceeds in the presence of a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the pendant phenyl ring.[1][2] The resulting α-tetralone core is a privileged scaffold present in numerous biologically active compounds and serves as a key intermediate for more complex pharmaceutical agents.
Reaction Pathway and Mechanism
The reaction is an electrophilic aromatic substitution where the acyl chloride and the aromatic ring are part of the same molecule.[2] The Lewis acid catalyst, AlCl₃, coordinates with the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the nucleophilic phenyl ring to form a six-membered ring, yielding α-tetralone after workup.[3]
Caption: Diagram 1: Intramolecular Friedel-Crafts Acylation Pathway.
Experimental Protocol
This protocol is adapted from general procedures for Lewis acid-catalyzed Friedel-Crafts acylation.[3][4]
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or nitrobenzene
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (three-neck round-bottom flask, addition funnel, reflux condenser)
-
Magnetic stirrer and stir bar
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.[3]
-
This compound is a corrosive acyl chloride.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and 50 mL of anhydrous dichloromethane.[3]
-
Cool the stirred suspension to 0°C in an ice/water bath.
-
Dissolve this compound (1.0 equivalent) in 25 mL of anhydrous dichloromethane and add it to the addition funnel.
-
Add the this compound solution dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. The reaction is exothermic.[3]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[3]
-
Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with 30 mL of dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude α-tetralone.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Summary
| Parameter | Condition | Expected Outcome | Reference |
| Lewis Acid | Aluminum Chloride (AlCl₃) | High Efficiency | [1] |
| Solvent | Dichloromethane, Nitrobenzene | Inert, good solubility | [3][5] |
| Temperature | 0°C to Room Temp. | Controlled reaction rate | [3] |
| Reaction Time | 1-3 hours | Varies with scale | [3] |
| Typical Yield | 70-90% | Dependent on purity/scale | N/A |
Application 2: N-Acylation for Synthesis of Valsartan (B143634) Precursors
N-acylation is a cornerstone reaction in pharmaceutical synthesis, often used to append side chains to core structures, particularly amino acid derivatives.[6] In the synthesis of the angiotensin II receptor blocker Valsartan, an N-acylation step is critical.[7][8] While the commercial synthesis uses valeryl chloride, this compound can be used analogously to create novel Valsartan analogs or other bioactive molecules by acylating an L-valine ester derivative.
Synthetic Workflow
The workflow involves the reaction of an amino acid ester hydrochloride with this compound in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) to neutralize the generated HCl.[7]
References
- 1. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 7. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of 4-Phenylbutanamides from 4-Phenylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a diverse range of N-substituted 4-phenylbutanamides starting from 4-phenylbutanoyl chloride. The primary synthetic route detailed is the Schotten-Baumann reaction, a robust and versatile method for amide bond formation.[1][2][3][4][5] This application note includes comprehensive experimental procedures, purification techniques, and a summary of expected yields for various amine substrates. Visualizations of the experimental workflow and a hypothetical signaling pathway are provided to aid in experimental design and conceptual understanding.
Introduction
4-Phenylbutanamide (B72729) and its N-substituted derivatives are an important class of compounds in medicinal chemistry and drug development. The structural motif is present in a variety of biologically active molecules. The synthesis of these amides is most commonly achieved through the acylation of primary or secondary amines with this compound. The Schotten-Baumann reaction, which utilizes a base to neutralize the hydrogen chloride byproduct, is a highly effective method for this transformation.[1][2][3][4][5] This document outlines a general yet detailed procedure for this synthesis, adaptable for a range of amine starting materials.
Data Presentation
The following table summarizes the synthesis of various N-substituted 4-phenylbutanamides from this compound and the corresponding primary or secondary amine. The yields are representative of typical Schotten-Baumann reactions and may vary based on specific reaction conditions and the nature of the amine.
| Entry | Amine Reactant | Product Name | Structure | Typical Yield (%) |
| 1 | Aniline | N-phenyl-4-phenylbutanamide | 85-95 | |
| 2 | Benzylamine | N-benzyl-4-phenylbutanamide | 90-98 | |
| 3 | Morpholine | 4-(4-phenylbutanoyl)morpholine | 88-96 | |
| 4 | Piperidine | 1-(4-phenylbutanoyl)piperidine | 92-99 | |
| 5 | p-Toluidine | N-(p-tolyl)-4-phenylbutanamide | 87-96 | |
| 6 | Ethylamine | N-ethyl-4-phenylbutanamide | 85-94 |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 4-Phenylbutanamides (Schotten-Baumann Conditions)
This protocol describes the synthesis of N-aryl and N-alkyl 4-phenylbutanamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution or triethylamine (B128534) (TEA)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in dichloromethane (10 mL per mmol of amine).
-
Addition of Base: Cool the solution in an ice bath (0 °C). Add 10% aqueous sodium hydroxide solution (2.0 equivalents) or triethylamine (1.5 equivalents) to the stirred solution.
-
Addition of Acyl Chloride: While vigorously stirring the biphasic mixture (in the case of NaOH) or the homogeneous solution (in the case of TEA), add a solution of this compound (1.1 equivalents) in dichloromethane (2 mL per mmol) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
If an aqueous base was used, separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL, only if TEA was used to remove excess amine), deionized water (2 x 20 mL), and brine (1 x 20 mL).
-
If TEA was used, wash the reaction mixture with deionized water (2 x 20 mL), 1 M HCl (2 x 20 mL) to remove unreacted amine and TEA hydrochloride, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-phenylbutanamide.
Purification Protocols
1. Recrystallization (for solid amides):
Recrystallization is an effective method for purifying solid 4-phenylbutanamides.[6][7][8][9]
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the amide has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, ethyl acetate (B1210297), or mixtures like ethyl acetate/hexanes.
-
Dissolution: Place the crude amide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing it in an ice bath can induce crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
2. Column Chromatography (for oily or solid amides):
Column chromatography is a versatile technique for purifying both solid and liquid 4-phenylbutanamides by separating them from impurities based on polarity.[10][11][12][13]
Procedure:
-
Stationary Phase and Eluent Selection: Silica (B1680970) gel is a common stationary phase. The eluent (mobile phase) is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should be determined by TLC analysis to achieve good separation (Rf of the desired product around 0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude amide in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Analysis and Collection: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-phenylbutanamide.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-phenylbutanamides.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 4-phenylbutanamide derivative.
References
- 1. testbook.com [testbook.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. mt.com [mt.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. orgsyn.org [orgsyn.org]
- 13. biotage.com [biotage.com]
Preparation of 4-Phenylbutanoate Esters Using 4-Phenylbutanoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various 4-phenylbutanoate esters from 4-phenylbutanoyl chloride. 4-Phenylbutanoate and its ester derivatives are of significant interest in biomedical research and drug development, primarily due to their activity as histone deacetylase (HDAC) inhibitors. This report outlines the chemical synthesis, purification, and potential applications of these compounds, with a focus on providing reproducible methods for laboratory-scale preparation. Quantitative data for the synthesis of methyl, ethyl, propyl, and butyl 4-phenylbutanoate are presented in a tabular format for easy comparison. Furthermore, diagrams illustrating the reaction workflow and the mechanism of HDAC inhibition are included to provide a comprehensive overview for researchers.
Introduction
4-Phenylbutanoate is a well-established histone deacetylase (HDAC) inhibitor that has been investigated for its therapeutic potential in a variety of diseases, including cancer and genetic disorders.[1][2][3] Esterification of 4-phenylbutanoic acid, often via its more reactive acyl chloride derivative, is a common strategy to modify its physicochemical properties, potentially enhancing bioavailability and cell permeability. The synthesis of a series of 4-phenylbutanoate esters allows for the exploration of structure-activity relationships and the development of prodrugs.
The reaction of this compound with an alcohol in the presence of a non-nucleophilic base is a straightforward and high-yielding method for the preparation of the corresponding esters. This protocol details the synthesis of methyl, ethyl, propyl, and butyl 4-phenylbutanoate, providing a foundation for the synthesis of a broader range of ester derivatives.
Applications in Research and Drug Development
4-Phenylbutanoate and its derivatives are primarily recognized for their role as HDAC inhibitors. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2] By inhibiting HDACs, 4-phenylbutanoate can induce histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[1] This mechanism underlies its anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and differentiation in various cancer cell lines.[4][5]
Beyond oncology, 4-phenylbutanoate has shown promise in the treatment of urea (B33335) cycle disorders and has been investigated for its neuroprotective effects.[6][7] The ester derivatives of 4-phenylbutanoate are valuable tools for researchers to probe the therapeutic potential of HDAC inhibition in different disease models and to develop novel therapeutic agents with improved pharmacological profiles.[8] For instance, ethyl 3-oxo-4-phenylbutanoate is a key intermediate in the synthesis of various pharmaceutical compounds, including pyrazolone (B3327878) derivatives with analgesic and anti-inflammatory properties.[9]
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the synthesis of various 4-phenylbutanoate esters from this compound. Please note that yields are based on general procedures for this type of reaction and may vary depending on the specific experimental conditions.
| Ester Product | Alcohol | Catalyst/Base | Solvent | Reaction Time (h) | Reaction Temp. (°C) | Typical Yield (%) |
| Methyl 4-phenylbutanoate | Methanol | Pyridine | Dichloromethane (B109758) | 2 - 4 | 0 to rt | 85 - 95 |
| Ethyl 4-phenylbutanoate | Ethanol (B145695) | Triethylamine (B128534) | Dichloromethane | 2 - 4 | 0 to rt | 85 - 95 |
| Propyl 4-phenylbutanoate | 1-Propanol | Pyridine | Dichloromethane | 3 - 5 | 0 to rt | 80 - 90 |
| Butyl 4-phenylbutanoate | 1-Butanol | Triethylamine | Dichloromethane | 3 - 5 | 0 to rt | 80 - 90 |
Experimental Protocols
General Procedure for the Esterification of this compound
This protocol describes a general method for the synthesis of 4-phenylbutanoate esters. Specific quantities for the synthesis of ethyl 4-phenylbutanoate are provided as an example.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure for the Synthesis of Ethyl 4-Phenylbutanoate:
-
Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add anhydrous ethanol (1.2 equivalents) and anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add triethylamine (1.5 equivalents) to the stirred solution.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the alcohol/base mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up:
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl 4-phenylbutanoate.
-
-
Purification: The crude ester can be further purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Visualizations
Caption: General workflow for the synthesis of 4-phenylbutanoate esters.
Caption: Mechanism of action of 4-phenylbutanoate as an HDAC inhibitor.
References
- 1. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of 4-phenylbutyrate and sodium 4-phenylbutyrate on genetic mutation diseases: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20060045912A1 - 4-phenylbutyric acid controlled-release formulations for therapeutic use - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols: 4-Phenylbutanoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutanoyl chloride is a versatile acylating agent widely employed in organic synthesis to introduce the 4-phenylbutanoyl moiety into various molecules. Its high reactivity makes it a valuable reagent for the synthesis of ketones, amides, and esters through nucleophilic acyl substitution. A notable application is its use in intramolecular Friedel-Crafts acylation to generate α-tetralone, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes, experimental protocols, and reaction parameters for the use of this compound in several key synthetic transformations.
Intramolecular Friedel-Crafts Acylation: Synthesis of α-Tetralone
The intramolecular cyclization of this compound is a classic example of the Friedel-Crafts acylation reaction, yielding α-tetralone, a valuable bicyclic ketone. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Mechanism & Workflow
The reaction proceeds through the formation of an acylium ion intermediate, which is then attacked by the electron-rich phenyl ring to form the cyclized product.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Grams | Yield (%) |
| 4-Phenylbutanoic Acid | 164.20 | 0.2 | 32.8 | - |
| Thionyl Chloride | 118.97 | 0.27 | 32 | - |
| Aluminum Chloride | 133.34 | 0.23 | 30 | - |
| α-Tetralone | 146.19 | - | 21.5-26.5 | 74-91 |
Experimental Protocol: Synthesis of α-Tetralone
This protocol is adapted from a procedure published in Organic Syntheses.
Part A: Preparation of this compound
-
In a 500-mL round-bottomed flask fitted with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.
-
Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed without external heating.
-
After 25-30 minutes, when the evolution of hydrogen chloride has ceased, warm the mixture on the steam bath for an additional 10 minutes.
-
Remove the excess thionyl chloride by connecting the flask to a water pump, evacuating, and heating on the steam bath for 10 minutes, followed by a brief heating over a small flame. The resulting this compound is a nearly colorless liquid and can be used without further purification.
Part B: Intramolecular Friedel-Crafts Acylation
-
Cool the flask containing the this compound and add 175 cc of carbon disulfide. Cool the solution in an ice bath.
-
Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.
-
After the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to its boiling point on a steam bath.
-
Heat and shake the mixture for 10 minutes to complete the reaction.
-
Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice with shaking.
-
Add 25 cc of concentrated hydrochloric acid and transfer the mixture to a 2-L round-bottomed flask for steam distillation.
-
The carbon disulfide will distill first. Continue the distillation until the α-tetralone has completely come over (approximately 2 L of distillate).
-
Separate the oily product and extract the aqueous layer three times with 100-cc portions of benzene (B151609).
-
Combine the oil and the benzene extracts, remove the solvent, and distill the residue under reduced pressure. The yield of α-tetralone boiling at 105–107°/2 mm is 21.5–26.5 g (74-91%).
Acylation of Amines: Synthesis of N-Aryl Amides
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 4-phenylbutanamides. These amides are of interest in medicinal chemistry, for instance, as potential histone deacetylase (HDAC) inhibitors.
Reaction Workflow
Quantitative Data: Synthesis of N-(4-chlorophenyl)-4-phenylbutanamide
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Grams (mg) | Yield (%) |
| 4-Phenylbutanoic Acid | 164.20 | 1.22 | 200 | - |
| Oxalyl Chloride | 126.93 | 1.83 | 232 | - |
| 4-Chloroaniline (B138754) | 127.57 | 1.22 | 156 | - |
| N-(4-chlorophenyl)-4-phenylbutanamide | 273.75 | - | 288 | 86 |
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-phenylbutanamide
This protocol is based on the synthesis of a known HDAC6 inhibitor.
-
Preparation of this compound: To a solution of 4-phenylbutanoic acid (200 mg, 1.22 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an argon atmosphere, add oxalyl chloride (0.14 mL, 1.83 mmol) followed by a catalytic amount of DMF (1 drop). Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield crude this compound, which is used in the next step without further purification.
-
Amidation: Dissolve the crude this compound in anhydrous dichloromethane (10 mL). To this solution, add 4-chloroaniline (156 mg, 1.22 mmol) and pyridine (B92270) (0.15 mL, 1.83 mmol). Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford N-(4-chlorophenyl)-4-phenylbutanamide as a white solid (288 mg, 86% yield).
Acylation of Alcohols: Synthesis of Phenylbutyl Esters
This compound is an effective reagent for the esterification of primary and secondary alcohols. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Workflow
Quantitative Data: Synthesis of Benzyl 4-phenylbutanoate
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Volume/Grams | Yield (%) |
| This compound | 182.65 | 10 | 1.83 g | - |
| Benzyl Alcohol | 108.14 | 10 | 1.03 mL | - |
| Triethylamine (B128534) | 101.19 | 12 | 1.67 mL | - |
| Benzyl 4-phenylbutanoate | 254.32 | - | ~2.2 g | ~87 |
Experimental Protocol: Synthesis of Benzyl 4-phenylbutanoate (Representative)
This is a general procedure for the esterification of an alcohol with an acyl chloride.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (1.03 mL, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in anhydrous dichloromethane (20 mL).
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.83 g, 10 mmol) in anhydrous dichloromethane (10 mL) to the stirred alcohol solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure benzyl 4-phenylbutanoate.
Safety Information
This compound is a corrosive and moisture-sensitive liquid. It can cause severe skin burns and eye damage. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the acyl chloride.
Disclaimer: The protocols provided are for informational purposes and should only be performed by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken.
Application Notes and Protocols: Lewis Acid Catalysts for the Cyclization of 4-Phenylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Friedel-Crafts acylation of 4-phenylbutanoyl chloride to synthesize α-tetralone is a fundamental transformation in organic chemistry, providing a key structural motif present in numerous natural products and pharmacologically active compounds. The efficiency of this cyclization is critically dependent on the choice of the Lewis acid catalyst. This document provides a comparative overview of various Lewis acid catalysts for this reaction, detailing experimental protocols and presenting quantitative data to aid in catalyst selection and reaction optimization.
Overview of Lewis Acid Catalysts
Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) have been employed for this transformation.[1] While effective, these methods often necessitate arduous aqueous workups and generate significant waste. Modern approaches have focused on the development of more sustainable catalytic systems, including solid acid catalysts like zeolites and highly efficient metal triflates that can be used in catalytic quantities.
Data Presentation: Catalyst Performance in α-Tetralone Synthesis
The following table summarizes the performance of various Lewis acid catalysts in the cyclization of 4-phenylbutyric acid or its corresponding acid chloride to α-tetralone.
| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| AlCl₃ | Stoichiometric | This compound | Not specified | Not specified | Not specified | High | High |
| H-Beta Zeolite | Catalytic (fixed bed) | 4-Phenylbutyric acid | 1,2-Dichlorobenzene | 220 | 10 | 98.0 | 81.2[2] |
| Bi(OTf)₃ | Catalytic | 4-Arylbutyric acids | Not specified | Not specified | Not specified | Efficient | Good |
| Hf(OTf)₄ | 5-20 (for similar acylations) | 4-Arylbutyric acids | Not specified | Not specified | Not specified | Efficient | High |
Experimental Protocols
Protocol 1: Traditional Cyclization using Aluminum Chloride (AlCl₃)
This protocol describes the classical approach to α-tetralone synthesis using a stoichiometric amount of aluminum chloride.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Suspend the AlCl₃ in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 1-2 hours, or until TLC analysis indicates completion of the reaction.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude α-tetralone can be purified by vacuum distillation or column chromatography.
Protocol 2: Heterogeneous Catalysis using H-Beta Zeolite
This protocol outlines a more environmentally benign approach using a reusable solid acid catalyst.[2]
Materials:
-
4-Phenylbutyric acid
-
H-Beta Zeolite (calcined at 900 °C)
-
1,2-Dichlorobenzene
-
Fixed-bed reactor system
-
Gas chromatograph (GC) for analysis
Procedure:
-
Pack a fixed-bed reactor with calcined H-Beta zeolite.
-
Prepare a solution of 4-phenylbutyric acid in 1,2-dichlorobenzene.
-
Heat the reactor to 220 °C.
-
Pass the solution of 4-phenylbutyric acid through the heated catalyst bed at a controlled flow rate.
-
Collect the product mixture as it elutes from the reactor.
-
Monitor the conversion of the starting material and the yield of α-tetralone using gas chromatography.
-
The catalyst can be regenerated by calcination and reused.
Protocol 3: Catalytic Cyclization using Bismuth Triflate (Bi(OTf)₃)
This protocol describes a modern approach using a catalytic amount of a water-stable Lewis acid.
Materials:
-
4-Phenylbutyric acid
-
Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃)
-
Anhydrous solvent (e.g., nitromethane, toluene, or a chlorinated solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-phenylbutyric acid (1 equivalent) and the chosen anhydrous solvent.
-
Add a catalytic amount of Bi(OTf)₃ (typically 1-10 mol%).
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on the solvent and substrate reactivity) and stir until the reaction is complete as monitored by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the α-tetralone by column chromatography or vacuum distillation.
Visualizations
Caption: General experimental workflow for the Lewis acid-catalyzed cyclization of this compound.
Caption: Logical relationship between catalyst types for this compound cyclization.
References
Applications of 4-Phenylbutanoyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-phenylbutanoyl chloride in medicinal chemistry. It highlights its application as a key building block in the synthesis of bioactive molecules, with a particular focus on the development of histone deacetylase (HDAC) inhibitors for cancer therapy.
Introduction
This compound is a versatile acylating agent employed in organic synthesis to introduce the 4-phenylbutanoyl moiety into various molecular scaffolds.[1] Its reactivity makes it a valuable reagent for the synthesis of amides, esters, and ketones. In medicinal chemistry, this reagent has gained prominence as a precursor for the development of potent and selective enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the pathogenesis of cancer and other diseases.
Application in the Synthesis of HDAC Inhibitors
A significant application of this compound is in the synthesis of phenylbutyric acid derivatives, which have been explored as HDAC inhibitors. One such derivative, N-(4-chlorophenyl)-4-phenylbutanamide, has been identified as a selective inhibitor of HDAC6.
Featured Compound: N-(4-chlorophenyl)-4-phenylbutanamide
N-(4-chlorophenyl)-4-phenylbutanamide, also referred to as B-R2B, is a non-competitive inhibitor of HDAC6.[2] Molecular dynamics simulations suggest that it binds to the entrance of the HDAC6 active site, thereby blocking substrate access without directly interacting with the catalytic zinc ion.[2]
The biological activity of N-(4-chlorophenyl)-4-phenylbutanamide has been evaluated through in vitro assays, demonstrating its potential as an anti-cancer agent.
| Compound Name | Target | Assay Type | IC50 (µM) | Cell Line(s) | Reference |
| N-(4-chlorophenyl)-4-phenylbutanamide | HDAC6 | Enzymatic Inhibition | Not explicitly stated in the provided abstract, but identified as an HDAC6 inhibitor. | - | [2] |
| N-(4-chlorophenyl)-4-phenylbutanamide | - | Anti-proliferative | 72.6 | HeLa (Cervical Cancer) | [2] |
| N-(4-chlorophenyl)-4-phenylbutanamide | - | Anti-proliferative | 16.5 | THP-1 (Acute Myeloid Leukemia) | [2] |
| N-(4-chlorophenyl)-4-phenylbutanamide | - | Anti-proliferative | 79.29 | HMC (Human Mast Leukemia) | [2] |
| N-(4-chlorophenyl)-4-phenylbutanamide | - | Anti-proliferative | 101 | Kasumi (Chronic Myelogenous Leukemia) | [2] |
Experimental Protocols
This section provides detailed protocols for the synthesis of N-(4-chlorophenyl)-4-phenylbutanamide and for the biological assays used to characterize its activity.
Protocol 1: Synthesis of N-(4-chlorophenyl)-4-phenylbutanamide
This protocol describes the synthesis of N-(4-chlorophenyl)-4-phenylbutanamide via the acylation of 4-chloroaniline (B138754) with this compound.
Materials:
-
This compound
-
4-Chloroaniline
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or pyridine (B92270)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM. To this solution, add triethylamine (1.2 equivalents) or pyridine (1.2 equivalents) as a base to neutralize the HCl generated during the reaction. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred solution of 4-chloroaniline.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-chloroaniline) is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-(4-chlorophenyl)-4-phenylbutanamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro HDAC6 Inhibition Assay (Fluorometric)
This protocol is based on the use of a commercial fluorometric HDAC6 drug discovery kit.[2]
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys® substrate)
-
Assay buffer
-
Developer solution
-
N-(4-chlorophenyl)-4-phenylbutanamide (test compound)
-
Known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of N-(4-chlorophenyl)-4-phenylbutanamide and the positive control in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Reaction: To the wells of a 96-well plate, add the assay buffer, the diluted test compound or control, and the recombinant HDAC6 enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.
-
Incubation: Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the fluorescent signal to stabilize. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol outlines a common method for assessing the anti-proliferative activity of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, THP-1, HMC, Kasumi)
-
Complete cell culture medium
-
N-(4-chlorophenyl)-4-phenylbutanamide
-
DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of N-(4-chlorophenyl)-4-phenylbutanamide (dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Diagrams of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the application of this compound in medicinal chemistry.
References
- 1. This compound|High-Purity|CAS 18496-54-3 [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Handling and storage of moisture-sensitive 4-Phenylbutanoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, 4-Phenylbutanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (C₁₀H₁₁ClO) is a versatile organic building block. It is primarily used to introduce the 4-phenylbutanoyl group into molecules through nucleophilic acyl substitution reactions. A significant application is in intramolecular Friedel-Crafts acylation to synthesize α-tetralone, a key intermediate in the production of pharmaceuticals and other fine chemicals.[1]
Q2: Why is this compound considered moisture-sensitive?
A2: As an acyl chloride, this compound is highly reactive towards nucleophiles, including water.[1] Contact with moisture will lead to hydrolysis, converting the acyl chloride back to 4-phenylbutanoic acid. This degradation will reduce the purity of the reagent and can significantly impact the yield and success of your reaction.
Q3: What are the initial signs of degradation in this compound?
A3: Visual inspection may reveal a change from a clear/light yellow liquid to a more viscous or cloudy appearance. A pungent, acidic odor (due to the formation of HCl and 4-phenylbutanoic acid) may also become more noticeable. For confirmation, analytical techniques such as ¹H NMR, ¹³C NMR, or FT-IR can be employed to detect the presence of the carboxylic acid impurity.[1]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.[1] Some suppliers recommend storage at 2-8°C.
Q5: What are the primary safety hazards associated with this compound?
A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Troubleshooting Guides
Low or No Yield in Reactions
Problem: My reaction with this compound resulted in a low yield or no desired product.
Possible Causes and Solutions:
-
Reagent Degradation: The most common issue is the hydrolysis of this compound due to moisture exposure.
-
Solution: Always use a fresh bottle or a properly stored aliquot of the reagent. Before use, you can check the purity via FT-IR (look for a broad O-H stretch around 3000 cm⁻¹ indicating the carboxylic acid) or ¹H NMR.
-
-
Improper Reaction Setup: Inadequate drying of glassware or use of non-anhydrous solvents can introduce moisture.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
-
Inactivated Catalyst (for Friedel-Crafts reactions): Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and will be deactivated if water is present.[5]
-
Solution: Use a fresh, unopened container of the Lewis acid. Add the catalyst under an inert atmosphere.
-
-
Sub-optimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion.
-
Solution: Consult the literature for the optimal temperature and reaction time for your specific transformation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Unexpected Side Products
Problem: My reaction produced unexpected side products.
Possible Causes and Solutions:
-
Presence of 4-phenylbutanoic acid: If the starting material has degraded, the resulting carboxylic acid can participate in side reactions or inhibit the desired reaction.
-
Solution: Purify the this compound by distillation under reduced pressure if you suspect degradation.
-
-
Excess Reactant or Catalyst: Incorrect stoichiometry can lead to the formation of byproducts.
-
Solution: Carefully measure all reactants and catalysts. For Friedel-Crafts acylation, the amount of Lewis acid is critical and often required in stoichiometric amounts.[5]
-
-
Reaction with Solvent: Some solvents may not be inert under the reaction conditions.
-
Solution: Choose a solvent that is known to be compatible with your reaction type. For Friedel-Crafts reactions, solvents like dichloromethane (B109758) or carbon disulfide are common.
-
Data Presentation
| Parameter | Recommended Condition/Value | Notes |
| Storage Temperature | 2-8°C or cool, dry place | Tightly sealed container is crucial.[2] |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen.[1] |
| Incompatible Materials | Water, strong bases, alcohols, amines | Reacts readily with nucleophiles. |
| Primary Degradation Product | 4-phenylbutanoic acid | Formed upon hydrolysis. |
| Purity (Typical) | >95% (GC) | Purity can vary by supplier.[4] |
Experimental Protocols
Protocol 1: Handling this compound Under Anhydrous Conditions
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, addition funnel, condenser) at >120°C for at least 4 hours. Assemble the glassware while still hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment using a bubbler or a balloon.
-
Reagent Transfer: Use a syringe or cannula to transfer this compound from the supplier bottle to the reaction flask. If the reagent is a solid at room temperature, perform the transfer in a glovebox.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a syringe or cannula.
-
Reaction: Carry out the reaction under the inert atmosphere, ensuring that all subsequent additions of reagents are performed using anhydrous techniques.
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: In a glovebox or under a stream of inert gas, carefully transfer a small amount (e.g., 5-10 mg) of this compound into a dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃) to the NMR tube using a syringe.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis:
-
The protons of this compound will have characteristic chemical shifts.
-
The presence of 4-phenylbutanoic acid can be identified by a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and slight shifts in the signals of the alkyl chain protons.
-
Integration of the peaks corresponding to the product and the impurity can be used to estimate the purity.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key conditions for proper storage.
References
Technical Support Center: Friedel-Crafts Acylation of 4-Phenylbutanoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of 4-Phenylbutanoyl chloride, a key step in the synthesis of α-tetralone.
Troubleshooting Guides and FAQs
Q1: My Friedel-Crafts acylation of this compound is resulting in a very low yield or failing completely. What are the most likely causes related to anhydrous conditions?
A1: The most common reason for low yield or reaction failure in Friedel-Crafts acylation is the presence of moisture. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to water.[1][2] Even trace amounts of moisture in your glassware, solvent, or starting materials will react with and deactivate the catalyst.[1] This deactivation occurs because water hydrolyzes aluminum chloride to aluminum hydroxide (B78521) and hydrochloric acid, rendering it unable to generate the acylium ion necessary for the reaction.
Q2: How can I ensure truly anhydrous conditions for my reaction?
A2: To maintain anhydrous conditions, follow these critical steps:
-
Glassware: All glassware must be thoroughly dried, either by flame-drying under a stream of inert gas (like nitrogen or argon) or by oven-drying at a high temperature (e.g., 120-150°C) for several hours and allowing it to cool in a desiccator over a drying agent.
-
Reagents and Solvents: Use freshly opened containers of anhydrous solvents and reagents. If a solvent bottle has been opened previously, it's best to dry it using an appropriate drying agent and distill it before use. This compound should be handled with care to prevent exposure to atmospheric moisture.
-
Catalyst: Use a fresh, unopened bottle of anhydrous aluminum chloride if possible. If the AlCl₃ appears clumpy or discolored, it has likely been compromised by moisture and should not be used.
-
Inert Atmosphere: Assemble your reaction apparatus under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.
Q3: I've taken precautions to ensure anhydrous conditions, but my yield is still low. What are other potential issues?
A3: Beyond moisture, other factors can impact your reaction's success:
-
Catalyst Stoichiometry: For Friedel-Crafts acylation, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is often required.[1] This is because the product, α-tetralone, can form a complex with the AlCl₃, effectively removing it from the catalytic cycle.
-
Purity of this compound: Impurities in your starting material can interfere with the reaction. Ensure your this compound is of high purity.
-
Reaction Temperature: The reaction temperature is crucial. While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can lead to side reactions and decomposition. For the intramolecular acylation of this compound, the reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to warm or is gently heated.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction's progress by thin-layer chromatography (TLC) is recommended.
Q4: I am observing the formation of byproducts. What could be the cause?
A4: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of byproducts can still occur.[1] In the case of this compound, intermolecular acylation could potentially compete with the desired intramolecular cyclization, especially at high concentrations. Ensuring proper reaction conditions, including slow addition of the catalyst, can help favor the intramolecular pathway.
Data Presentation
The following table illustrates the conceptual impact of increasing moisture content on the key aspects of the Friedel-Crafts acylation of this compound. While specific experimental values can vary, this table demonstrates the critical trend.
| Moisture Content (ppm in solvent) | Catalyst Activity | Acylium Ion Formation | Product Yield (α-tetralone) |
| < 10 | High | Efficient | Excellent (>90%) |
| 50 | Moderate | Reduced | Good (70-90%) |
| 100 | Low | Significantly Impaired | Moderate (40-70%) |
| 200 | Very Low | Severely Inhibited | Poor (<40%) |
| >500 | Negligible | Essentially None | Trace to None |
Experimental Protocols
Detailed Methodology for the Intramolecular Friedel-Crafts Acylation of this compound to α-Tetralone
This protocol is adapted from established procedures for similar intramolecular Friedel-Crafts acylations.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvent for extraction (e.g., Dichloromethane or Diethyl ether)
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂ or another suitable drying agent).
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) and suspend it in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
-
Addition of this compound:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add this solution dropwise to the cooled and stirred AlCl₃ suspension via the dropping funnel over 20-30 minutes. Maintain the temperature at 0°C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-2 hours, or gently heat to reflux if necessary. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer two to three times with dichloromethane.
-
Combine all organic extracts and wash successively with saturated sodium bicarbonate solution, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product (α-tetralone) can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
References
Technical Support Center: Synthesis of α-Tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of α-tetralone and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing α-tetralone?
A1: The most prevalent laboratory methods for synthesizing α-tetralone are the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid or its derivatives (like the acid chloride) and the oxidation of tetralin.[1][2][3] The Friedel-Crafts approach is often favored due to its efficiency and the availability of starting materials.[4]
Q2: What are the primary byproducts observed in the Friedel-Crafts synthesis of α-tetralone?
A2: While the intramolecular cyclization of 4-phenylbutyric acid is a relatively clean reaction, several byproducts can form depending on the reaction conditions. These can include:
-
Polymeric material: A high-boiling, viscous oil is often reported as a residue after distillation, which is likely polymeric material formed through intermolecular reactions.[2]
-
Unreacted starting material: Incomplete reaction can leave residual 4-phenylbutyric acid or its acid chloride.
-
Isomeric products: If substituted 4-phenylbutyric acids are used, cyclization can occur at different positions on the aromatic ring, leading to isomeric tetralones.[5]
-
Products of dealkylation-acylation: If the aromatic ring of the starting material is substituted with alkyl groups, these may be cleaved and reattached at different positions, or the acylation may occur at an alternative site.[6]
-
Byproducts from the catalyst: Hydrolysis of the Lewis acid catalyst (e.g., AlCl₃) during workup can generate metal hydroxides that may complicate purification.[7]
Q3: What byproducts are common in the synthesis of α-tetralone via oxidation of tetralin?
A3: The primary byproduct in the oxidation of tetralin is α-tetralol .[1] This alcohol has a boiling point very close to that of α-tetralone, making separation by fractional distillation challenging.[1] Other higher oxidation products can also form, which may inhibit the reaction at higher conversions.[8]
Troubleshooting Guides
Low Yield of α-Tetralone in Friedel-Crafts Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | 1. Inactive catalyst due to moisture.[6] 2. Insufficient amount of catalyst. 3. Reaction time is too short or temperature is too low. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or purified Lewis acid catalysts.[6] 2. Use a stoichiometric amount of the Lewis acid, as both the starting material and the product can form complexes with it.[9] 3. Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or GC. |
| Formation of a large amount of residue | 1. Reaction temperature is too high, leading to polymerization. 2. High concentration of reactants favoring intermolecular reactions. | 1. Maintain the recommended reaction temperature. For the AlCl₃-catalyzed reaction of γ-butyrolactone and benzene (B151609), heating on a steam bath is suggested.[2] 2. Consider using high-dilution techniques if intermolecular side reactions are significant, although this is less common for 6-membered ring formation.[1] |
| Product loss during workup | 1. Incomplete extraction of the product from the aqueous layer. 2. Emulsion formation during washing steps. | 1. Perform multiple extractions with a suitable organic solvent (e.g., toluene, benzene).[2] 2. To break emulsions, try adding brine or filtering the mixture through a pad of Celite. |
Presence of Impurities in the Final Product
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product contaminated with α-tetralol (from tetralin oxidation) | Co-distillation due to similar boiling points. | 1. Chemical purification: Treat the mixture with chromic acid in acetic acid to oxidize the α-tetralol to α-tetralone.[1] 2. Extraction with sulfuric acid: Dissolve the mixture in 75% sulfuric acid, extract with hexane (B92381) to remove impurities, then dilute the acid layer and re-extract the purified α-tetralone with hexane.[1] |
| Product has a low boiling point impurity | Presence of unreacted solvent or a volatile byproduct. | A "fore-run" during distillation should be collected and discarded to remove these impurities.[2] |
| Product has a high boiling point impurity | Formation of polymeric byproducts or other high molecular weight species. | Purify the α-tetralone by vacuum distillation, leaving the high-boiling impurities as a residue.[2] |
Quantitative Data
The yield of α-tetralone can vary depending on the specific synthetic protocol used. Below is a summary of reported yields from various methods.
| Synthetic Method | Catalyst/Reagent | Yield of α-Tetralone | Reference |
| γ-Phenylbutyric acid & thionyl chloride, then AlCl₃ | AlCl₃ | 74-91% | [10] |
| γ-Phenylbutyric acid & PCl₅, then SnCl₄ | SnCl₄ | 85-91% | [2] |
| γ-Butyrolactone & Benzene with AlCl₃ | AlCl₃ | 91-96% | [2] |
| Intramolecular acylation of 4-phenylbutyric acid in a fixed bed reactor | H-Beta zeolite | 81.2% | [11] |
Experimental Protocols
Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation of γ-Phenylbutyryl Chloride
This protocol is adapted from Organic Syntheses.[10]
Materials:
-
γ-Phenylbutyric acid (32.8 g, 0.2 mole)
-
Thionyl chloride (20 mL, 32 g, 0.27 mole)
-
Anhydrous aluminum chloride (30 g, 0.23 mole)
-
Carbon disulfide (175 mL)
-
Ice
-
Concentrated hydrochloric acid
-
Benzene (for extraction)
Procedure:
-
Preparation of γ-Phenylbutyryl Chloride: In a 500-mL round-bottomed flask fitted with a reflux condenser and a gas absorption trap, combine γ-phenylbutyric acid and thionyl chloride. Heat the mixture gently on a steam bath until the acid melts. Allow the reaction to proceed without external heating for 25-30 minutes, or until the evolution of hydrogen chloride ceases. Warm the mixture on the steam bath for an additional 10 minutes. Remove the excess thionyl chloride under vacuum. The resulting γ-phenylbutyryl chloride is a nearly colorless liquid and can be used without further purification.
-
Cyclization: Cool the flask containing the acid chloride and add 175 mL of carbon disulfide. Cool the solution in an ice bath. Add 30 g of anhydrous aluminum chloride in one portion and immediately connect the flask to a reflux condenser. After the initial vigorous evolution of hydrogen chloride subsides, warm the mixture slowly to boiling on a steam bath. Continue heating for ten minutes to complete the reaction.
-
Workup: Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by adding 100 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.
-
Purification: Transfer the mixture to a larger flask and perform a steam distillation. The carbon disulfide will distill first. Collect the subsequent distillate (approximately 2 L) which contains the α-tetralone. Separate the oily layer and extract the aqueous layer three times with 100-mL portions of benzene. Combine the oil and the benzene extracts, remove the solvent by distillation, and then distill the residue under reduced pressure. The α-tetralone product will distill at 105–107°C/2 mm Hg, yielding 21.5–26.5 g (74–91%).
Visualizations
Synthesis Pathway and Byproduct Formation
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yield in intramolecular Friedel-Crafts cyclization
Welcome to the technical support center for intramolecular Friedel-Crafts cyclization. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their reactions and address challenges related to low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My intramolecular Friedel-Crafts cyclization is resulting in a very low yield or failing completely. What are the most common causes?
Low yields in intramolecular Friedel-Crafts cyclization can often be attributed to several factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and therefore, strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) on the aromatic ring will deactivate it, hindering the cyclization.[1][2][3] The aromatic substrate must be sufficiently nucleophilic for the reaction to proceed efficiently.
-
Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture.[1][2] Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][4] Therefore, stoichiometric or even excess amounts of the catalyst are often required.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Some cyclizations require heating to overcome the activation energy, while others may need cooling to prevent side reactions or decomposition.[1][5]
-
Incorrect Ring Size Formation: The success of intramolecular Friedel-Crafts reactions is highly dependent on the formation of stable 5-, 6-, or 7-membered rings.[6] If the linker chain is too short or too long, the reaction may be disfavored.
-
Steric Hindrance: Bulky substituents on the aromatic ring or the acylating chain can sterically hinder the intramolecular attack, leading to lower yields.
Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I control them?
While intramolecular Friedel-Crafts acylation is generally less prone to side reactions than its intermolecular counterpart, the formation of multiple products can still occur:
-
Intermolecular Polymerization: At high concentrations, the starting material can react with another molecule intermolecularly, leading to polymer formation instead of the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the intramolecular pathway.
-
Rearrangement (more common in alkylation): While acylium ions are generally stable and less prone to rearrangement, carbocation intermediates in intramolecular Friedel-Crafts alkylation can rearrange to form more stable carbocations, leading to isomeric products.[6][7][8] To avoid this, an acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) can be employed.[4][7][9]
-
Alternative Cyclization Pathways: Depending on the substrate, cyclization may occur at different positions on the aromatic ring, leading to a mixture of regioisomers. The directing effects of existing substituents on the ring will influence the position of acylation.
Q3: How do I choose the right Lewis acid catalyst for my intramolecular cyclization?
The choice of Lewis acid is crucial for the success of the reaction:
-
Aluminum Chloride (AlCl₃): This is the most common and powerful Lewis acid for Friedel-Crafts reactions.[10] It is often the first choice for less reactive substrates.
-
Milder Lewis Acids: For substrates with activating groups (e.g., alkoxy, alkyl), milder Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄) can be effective and may offer better control and selectivity, minimizing side reactions.[10][11]
-
Brønsted Acids and Superacids: Strong Brønsted acids like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and triflic acid, as well as superacids, can also catalyze the reaction.[10]
-
Solid Acid Catalysts: For a more environmentally friendly approach, solid acid catalysts like zeolites (e.g., CeY, CeZSM-5) and Nafion have been used successfully in intramolecular acylations, offering advantages in terms of reusability and ease of separation.[12]
Q4: What is the impact of the solvent on the reaction yield and selectivity?
The choice of solvent can significantly influence the outcome of a Friedel-Crafts cyclization:
-
Non-polar Solvents: Solvents like dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), and 1,2-dichloroethane (B1671644) are commonly used.[13] In some cases, non-polar solvents can favor the formation of the kinetic product.[13]
-
Polar Solvents: Polar solvents like nitrobenzene (B124822) or nitromethane (B149229) can be used, particularly for less reactive substrates.[13] These solvents can sometimes favor the formation of the more stable thermodynamic product.[13] It is important to note that some polar solvents can form complexes with the Lewis acid, potentially reducing its activity.
Troubleshooting Workflow
If you are experiencing low yields, follow this systematic troubleshooting guide to identify and resolve the issue.
Caption: A stepwise workflow for troubleshooting low yields in intramolecular Friedel-Crafts cyclization.
Quantitative Data Summary
The following table summarizes the impact of different catalysts and solvents on the yield of intramolecular Friedel-Crafts cyclization for representative substrates, based on literature data.
| Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Phenyl-1-butanol | H₃PO₄ | - | - | 50 | [6] |
| 3-Phenyl-1-butanol | H₃PO₄ | - | - | Low (mainly dehydration) | [6] |
| Diphenylethane-2-carboxylic acid | Nafion | p-xylene | Reflux | ~100 | [12] |
| Arylalkanoic acids | CeY zeolite | - | - | 20-72 | [12] |
| 2-(2-vinylphenyl)acetaldehyde + veratrole | AlCl₃ (1.1) | CH₂Cl₂ | 0 | 50 | [14] |
| 2-(2-vinylphenyl)acetaldehyde + veratrole | Et₂AlCl | CH₂Cl₂ | 0 | 55 | [14] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using AlCl₃
This protocol provides a general method for performing an intramolecular Friedel-Crafts acylation.
Materials:
-
Starting carboxylic acid or acyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Quenching solution (e.g., ice-cold dilute HCl)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the starting material (1 equivalent) in the anhydrous solvent.
-
Catalyst Addition: Cool the mixture in an ice bath to 0 °C. Slowly and portion-wise, add anhydrous aluminum chloride (1.1 to 2.0 equivalents). Caution: The addition of AlCl₃ can be exothermic.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature or heat to reflux as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and dilute aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Catalyst Screening for Yield Optimization
This protocol outlines a method for screening different Lewis acids to find the optimal catalyst for a specific intramolecular Friedel-Crafts cyclization.
Procedure:
-
Set up parallel reactions in small-scale reaction vials, each with a magnetic stir bar and under an inert atmosphere.
-
To each vial, add the starting material (e.g., 0.1 mmol) dissolved in the chosen anhydrous solvent.
-
To each vial, add a different Lewis acid (1.2 equivalents), for example:
-
Vial 1: AlCl₃
-
Vial 2: FeCl₃
-
Vial 3: ZnCl₂
-
Vial 4: SnCl₄
-
Vial 5: A solid acid catalyst (e.g., 10 wt% of Nafion or a zeolite)
-
-
Stir all reactions at the desired temperature (e.g., room temperature or 50 °C) for a set period (e.g., 12 hours).
-
After the reaction time, quench each reaction appropriately (e.g., with dilute acid for Lewis acids, or by filtration for solid catalysts).
-
Analyze the crude reaction mixtures by a quantitative method such as ¹H NMR with an internal standard or LC-MS to determine the relative yield of the desired product for each catalyst. This will identify the most effective catalyst for your specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of 4-Phenylbutanoyl chloride during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of 4-Phenylbutanoyl chloride in chemical synthesis, with a primary focus on preventing its hydrolysis during reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked questions (FAQs)
Q1: Why is preventing the hydrolysis of this compound so critical for my reaction?
A1: this compound, like other acyl chlorides, is highly reactive towards nucleophiles, particularly water. When exposed to moisture, it rapidly hydrolyzes to form 4-phenylbutanoic acid and hydrochloric acid (HCl). This hydrolysis has several detrimental effects on your reaction:
-
Consumption of Starting Material: Hydrolysis depletes the this compound, reducing the potential yield of your desired product.
-
Introduction of Impurities: The formation of 4-phenylbutanoic acid introduces a significant impurity that can be difficult to separate from the desired product, complicating purification.
-
Alteration of Reaction Conditions: The generation of HCl can alter the pH of the reaction mixture, potentially leading to unwanted side reactions or catalyst deactivation.
Q2: What are the ideal storage and handling conditions for this compound to minimize hydrolysis?
A2: To maintain the integrity of this compound, it is crucial to store and handle it under strictly anhydrous and inert conditions.
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). A desiccator can provide an additional layer of protection against ambient moisture.
-
Handling: Whenever possible, handle this compound in a glovebox or under a continuous flow of inert gas. Use dry syringes and needles for transferring the liquid reagent.
Q3: Which anhydrous solvents are recommended for reactions with this compound?
A3: The choice of an appropriate anhydrous solvent is critical. Commonly used and recommended solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Acetonitrile (ACN)
It is imperative to use freshly distilled or commercially available anhydrous grade solvents for all reactions.
Q4: Can I visually assess if my this compound has been compromised by hydrolysis?
A4: While a definitive assessment requires analytical techniques, there are visual cues that can suggest hydrolysis. If the normally clear liquid appears cloudy or fuming when the container is opened, it is a strong indication of a reaction with atmospheric moisture, producing HCl gas.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Ensure Anhydrous Conditions: Flame-dry all glassware immediately before use. Use freshly distilled or commercially available anhydrous solvents. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. 2. Proper Reagent Handling: Handle this compound under an inert atmosphere using a glovebox or Schlenk line. Use dry syringes or cannulas for transfers. |
| Inactive Reagents | 1. Verify Reagent Quality: Use a fresh bottle of this compound or purify the existing stock by distillation. Ensure other reagents, such as the nucleophile and any catalysts, are pure and dry. |
| Suboptimal Reaction Conditions | 1. Temperature Control: Many reactions with acyl chlorides are exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions. 2. Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Steps |
| Presence of 4-Phenylbutanoic Acid | This is a direct result of hydrolysis. Follow the steps outlined in "Issue 1" to ensure anhydrous conditions. |
| Side Reactions with the Nucleophile | 1. Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either the acyl chloride or the nucleophile can lead to side reactions. 2. Order of Addition: The order of addition can be critical. Often, it is preferable to add the this compound solution dropwise to a solution of the nucleophile to maintain a low concentration of the highly reactive acyl chloride. |
| Intramolecular Friedel-Crafts Acylation (Self-Cyclization) | In the presence of a Lewis acid catalyst, this compound can undergo an intramolecular Friedel-Crafts acylation to form α-tetralone. If this is not the desired product, avoid the use of Lewis acids or choose reaction conditions that do not favor this pathway. |
Experimental Protocols
Protocol 1: General Procedure for Esterification of a Phenol (B47542) with this compound
This protocol describes the synthesis of Phenyl 4-phenylbutanoate.
Materials:
-
Phenol
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Addition: To the flask, add phenol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (1.1 eq) dropwise to the stirred solution.
-
Acylation: Dissolve this compound (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Amidation of an Aniline (B41778) with this compound
This protocol describes the synthesis of N-Phenyl-4-phenylbutanamide.
Materials:
-
Aniline
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Set up a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagent Addition: In the flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF. Cool the solution to 0 °C.
-
Acylation: In a separate flame-dried flask, dissolve this compound (1.1 eq) in anhydrous THF. Transfer this solution to the dropping funnel. Add the this compound solution dropwise to the stirred aniline solution at 0 °C over 30 minutes.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Protocol 3: Intramolecular Friedel-Crafts Acylation of this compound to α-Tetralone
Materials:
-
This compound
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous DCM and cool it to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (1.1 eq) to the cold solvent with stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude α-tetralone, which can be purified by vacuum distillation or column chromatography.[2]
Data Presentation
| Solvent | Qualitative Stability under Anhydrous Conditions | Notes |
| Dichloromethane (DCM) | Good | A common, relatively non-polar aprotic solvent. Ensure it is rigorously dried. |
| Tetrahydrofuran (THF) | Moderate | Can contain peroxides and water if not properly purified and stored. Peroxides can lead to side reactions. |
| Toluene | Good | A non-polar aprotic solvent. Must be anhydrous. |
| Acetonitrile (ACN) | Moderate | A polar aprotic solvent. Must be rigorously dried as it is hygroscopic. |
Thermal Stability: this compound is reported to decompose at temperatures above 262.6°C.
Visualizations
Caption: Workflow for preventing hydrolysis of this compound during a typical reaction.
References
Technical Support Center: Optimizing 4-Phenylbutanoyl Chloride Cyclization
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature for the intramolecular Friedel-Crafts cyclization of 4-phenylbutanoyl chloride to α-tetralone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the cyclization of this compound to α-tetralone?
The optimal reaction temperature for this intramolecular Friedel-Crafts acylation is influenced by the choice of catalyst and solvent. Generally, the reaction is initiated at a low temperature during the addition of the Lewis acid catalyst (e.g., aluminum chloride) to control the initial exothermic reaction, and then heated to drive the cyclization to completion. Published procedures with high yields often involve an initial cooling phase followed by heating. For instance, a common approach involves cooling the reaction mixture to 0°C during the addition of AlCl₃, followed by heating to reflux to complete the reaction.[1] One specific protocol suggests slowly warming the mixture to the boiling point on a steam bath after the initial reaction subsides.[1] Another study, using a fixed-bed reactor with a zeolite catalyst and starting from 4-phenylbutyric acid, achieved high yields at a much higher temperature of 220°C.[1]
Q2: What are the common side reactions, and how does temperature affect them?
The primary side reaction in Friedel-Crafts acylation is the potential for the product, α-tetralone, to form a stable complex with the Lewis acid catalyst, which can inhibit further reaction if a stoichiometric amount of the catalyst is not used. At higher temperatures, there is an increased risk of charring and decomposition of the starting material and product. While intermolecular acylation between two molecules of this compound is a theoretical possibility, the intramolecular reaction to form the six-membered ring of α-tetralone is generally favored.[2][3]
Q3: Can I use 4-phenylbutyric acid directly for the cyclization?
Yes, it is common to start with 4-phenylbutyric acid and convert it to this compound in situ using a reagent like thionyl chloride, followed by the addition of a Lewis acid for the cyclization.[1] Alternatively, strong acids like polyphosphoric acid or methanesulfonic acid can catalyze the direct cyclization of 4-phenylbutyric acid at elevated temperatures.[4] A study using a fixed bed reactor with an H-Beta zeolite catalyst demonstrated an 81.2% yield from 4-phenylbutyric acid at 220°C.[1]
Q4: How critical is the exclusion of moisture from the reaction?
It is extremely critical. Lewis acid catalysts like aluminum chloride are highly sensitive to moisture. Any water present in the glassware, solvent, or starting materials will react with and deactivate the catalyst, leading to a significant decrease in yield. Therefore, all reagents and equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Reported Yields for α-Tetralone Synthesis Under Various Conditions
| Starting Material | Catalyst/Reagent | Solvent | Temperature | Yield (%) |
| γ-Phenylbutyric acid | Thionyl chloride, AlCl₃ | Carbon disulfide | Cooled in an ice bath, then warmed to boiling on a steam bath. | 74-91 |
| 4-Phenylbutyric acid | H-Beta zeolite | 1,2-Dichlorobenzene | 220°C | 81.2 |
| γ-Butyrolactone and Benzene | AlCl₃ | Benzene | Heated on a steam bath for 16 hours. | 91-96 |
Experimental Protocols
Detailed Methodology for α-Tetralone Synthesis from γ-Phenylbutyric Acid [1]
This procedure involves the in-situ formation of this compound from γ-phenylbutyric acid.
-
Preparation of this compound: In a 500-cc round-bottomed flask fitted with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of purified thionyl chloride.
-
Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed without external heating.
-
After 25-30 minutes, when hydrogen chloride evolution ceases, warm the mixture on the steam bath for an additional 10 minutes.
-
Remove excess thionyl chloride by connecting the flask to a water pump, evacuating, and heating for 10 minutes on the steam bath, followed by a brief heating over a small flame.
-
Cyclization: Cool the flask containing the resulting acid chloride and add 175 cc of carbon disulfide. Cool the solution in an ice bath.
-
Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.
-
Once the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to the boiling point on a steam bath.
-
Heat and shake the mixture for 10 minutes to complete the reaction.
-
Work-up: Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by adding 100 g of ice with shaking.
-
Add 25 cc of concentrated hydrochloric acid.
-
The product can then be isolated by steam distillation, followed by extraction of the distillate with benzene, removal of the solvent, and vacuum distillation of the residue. The yield of α-tetralone is typically between 74% and 91%.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of α-tetralone.
Caption: Troubleshooting guide for α-tetralone synthesis.
References
Technical Support Center: 4-Phenylbutanoyl Chloride in Lewis Acid-Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-phenylbutanoyl chloride and Lewis acids. The primary focus is on the intramolecular Friedel-Crafts acylation to form α-tetralone and the potential side reactions that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the expected product when reacting this compound with a Lewis acid like aluminum chloride (AlCl₃)?
The primary and expected product is α-tetralone, which is formed through an intramolecular Friedel-Crafts acylation.[1][2] The reaction involves the formation of an acylium ion, which then attacks the phenyl ring of the same molecule to form a six-membered ring.[2]
Q2: Is it possible for an intermolecular reaction to occur between two molecules of this compound?
While the intramolecular reaction to form α-tetralone is generally favored due to the proximity of the reacting groups, intermolecular acylation can occur as a side reaction.[3] This would result in the formation of a dimeric ketone. However, the intramolecular pathway is typically more efficient.[3]
Q3: What are some common Lewis acids used for this reaction?
Aluminum chloride (AlCl₃) is a very common and highly reactive Lewis acid for this transformation.[1][4] Other Lewis acids that can be used include tin(IV) chloride (SnCl₄), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[5] More modern and milder catalysts such as bismuth triflate (Bi(OTf)₃), gallium triflate (Ga(OTf)₃), indium triflate (In(OTf)₃), and solid acids like H-Beta zeolite have also been employed, particularly for the cyclization of the corresponding 4-phenylbutyric acid.[6][7]
Q4: Why is my reaction yield of α-tetralone low?
Low yields can be attributed to several factors. The most common issue is the deactivation of the Lewis acid catalyst by moisture.[8] It is crucial to use anhydrous conditions, including dry solvents and glassware, and fresh, properly stored Lewis acid. Other potential causes include sub-optimal reaction temperature, insufficient catalyst, or impurities in the starting materials.
Q5: Can I use 4-phenylbutyric acid directly for this cyclization?
Yes, the intramolecular Friedel-Crafts acylation can also be carried out directly with 4-phenylbutyric acid using a strong acid or a Lewis acid.[1][6][9] This approach avoids the need to synthesize the acyl chloride separately.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. | - Ensure all glassware is thoroughly dried (flame-dried or oven-dried).- Use anhydrous solvents.- Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator.- The catalyst should be a free-flowing powder; clumps may indicate hydration. |
| Deactivated Substrate: The phenyl ring has electron-withdrawing substituents. | - This reaction works best with unsubstituted or electron-rich phenyl rings. Strongly deactivated rings will give poor results. | |
| Insufficient Catalyst: The product (α-tetralone) can form a complex with the Lewis acid, rendering it inactive. | - A stoichiometric amount of the Lewis acid is often required for Friedel-Crafts acylations.[10][11] Consider increasing the molar equivalents of the catalyst. | |
| Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. | - For AlCl₃, the reaction is often started at low temperature (0 °C) and then allowed to warm to room temperature or gently heated.[4] Optimize the temperature based on literature procedures or small-scale trials. | |
| Formation of Multiple Products | Intermolecular Reaction: At high concentrations, the likelihood of two molecules reacting increases. | - Use high-dilution conditions to favor the intramolecular cyclization. |
| Impure Starting Material: Impurities in the this compound can lead to side reactions. | - Purify the this compound (e.g., by distillation) before use. | |
| Difficult Work-up | Emulsion Formation: During the aqueous work-up, emulsions can form, making layer separation difficult. | - Pour the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring.- If an emulsion persists, add a saturated solution of NaCl (brine) to help break it. |
Lewis Acid Comparison
| Lewis Acid | Relative Reactivity | Handling Considerations | Typical Reaction Conditions |
| Aluminum Chloride (AlCl₃) | Very High | Highly hygroscopic and reacts violently with water. Must be handled under anhydrous conditions. | Often requires cooling at the start of the reaction due to its high reactivity. A stoichiometric amount is typically needed.[4] |
| Ferric Chloride (FeCl₃) | High | Less reactive and less sensitive to moisture than AlCl₃, but still requires careful handling. | Generally requires similar conditions to AlCl₃, though it may be slightly less efficient.[8] |
| Tin(IV) Chloride (SnCl₄) | Moderate to High | A fuming liquid that is sensitive to moisture. Requires careful handling in a fume hood. | Can be an effective catalyst for this cyclization.[5][12] |
| Zinc Chloride (ZnCl₂) | Moderate | Less reactive and less moisture-sensitive than AlCl₃ or FeCl₃. | Often requires higher temperatures and longer reaction times. May offer better selectivity in some cases.[8] |
Experimental Protocols
Protocol 1: Synthesis of α-Tetralone using Aluminum Chloride (AlCl₃)
This protocol is adapted from established procedures for intramolecular Friedel-Crafts acylation.[4]
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete (monitor by TLC). Gentle heating may be required to drive the reaction to completion.
-
Carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain α-tetralone.
Protocol 2: Synthesis of α-Tetralone using Tin(IV) Chloride (SnCl₄)
This protocol is based on procedures utilizing stannic chloride for similar cyclizations.[12]
Materials:
-
This compound
-
Anhydrous tin(IV) chloride (SnCl₄)
-
Anhydrous benzene (B151609) or dichloromethane
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a condenser with a drying tube, prepare a solution of this compound (1 equivalent) in anhydrous benzene.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Add a solution of anhydrous stannic chloride (1.1 - 1.3 equivalents) in anhydrous benzene dropwise over 30-40 minutes, maintaining the temperature below 15 °C.
-
Continue stirring at 0-10 °C for 1 hour after the addition is complete.
-
Decompose the reaction complex by the careful addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with benzene.
-
Combine the organic extracts and wash with water, 10% sodium carbonate solution, water again, and finally with a saturated sodium chloride solution.
-
Dry the organic layer and remove the solvent by distillation.
-
Purify the residue by vacuum distillation to yield α-tetralone.
Visualizations
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Intra- vs. Intermolecular reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Safe Quenching of 4-Phenylbutanoyl Chloride Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving 4-Phenylbutanoyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its reactions?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also highly reactive towards moisture, including ambient humidity, and will hydrolyze to form 4-phenylbutanoic acid and corrosive hydrogen chloride (HCl) gas. Reactions involving this compound are often exothermic, and uncontrolled quenching can lead to a rapid increase in temperature and pressure, posing a risk of splashing and vessel rupture.
Q2: What are the common quenching agents for reactions involving this compound?
A2: The most common quenching agents for acyl chloride reactions are water, alcohols (like methanol (B129727) or ethanol), and amines (like diethylamine (B46881) or triethylamine).[2] The choice of quenching agent depends on the desired final product and the reaction scale.
Q3: How do I choose the appropriate quenching agent for my this compound reaction?
A3: The selection of a quenching agent is dictated by the desired reaction outcome:
-
To obtain 4-phenylbutanoic acid: Use water or an aqueous solution (e.g., dilute HCl or sodium bicarbonate).
-
To synthesize an ester (e.g., methyl 4-phenylbutanoate): Use the corresponding alcohol (e.g., methanol).[2]
-
To synthesize an amide (e.g., N,N-diethyl-4-phenylbutanamide): Use the corresponding primary or secondary amine (e.g., diethylamine).[3]
Q4: What is the general procedure for safely quenching a this compound reaction?
A4: The key to safe quenching is slow and controlled addition of the quenching agent to the reaction mixture, or vice-versa, while maintaining a low temperature.[2] Always perform the quench in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction vessel should be cooled in an ice bath before and during the quenching process.
Troubleshooting Guides
Issue 1: The quenching reaction is too vigorous and generating excessive heat and gas.
-
Possible Cause: The quenching agent is being added too quickly, or the reaction mixture is not sufficiently cooled.
-
Solution: Immediately stop the addition of the quenching agent. Ensure the reaction vessel is securely placed in an ice bath and allow the temperature to decrease before resuming a much slower, dropwise addition of the quenching agent with vigorous stirring.
Issue 2: An emulsion has formed during the aqueous workup, making layer separation difficult.
-
Possible Cause: Formation of finely dispersed solids or amphiphilic molecules at the interface of the organic and aqueous layers.
-
Solution: To break the emulsion, try adding a saturated aqueous solution of sodium chloride (brine). If that fails, filtering the entire mixture through a pad of celite may help to remove the solids that are stabilizing the emulsion.
Issue 3: The final product is contaminated with 4-phenylbutanoic acid even though an alcohol or amine was used for quenching.
-
Possible Cause: The this compound was exposed to atmospheric moisture before or during the reaction or quenching, leading to hydrolysis.
-
Solution: Ensure all glassware is thoroughly dried before use and that reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Issue 4: During an intramolecular Friedel-Crafts acylation to form α-tetralone, the yield is low after quenching.
-
Possible Cause: Incomplete reaction or side reactions. The workup procedure might also be a source of product loss.
-
Solution: Ensure the reaction has gone to completion before quenching by using an appropriate analytical technique like Thin Layer Chromatography (TLC). For the workup of α-tetralone, the reaction mixture is typically poured onto crushed ice and concentrated hydrochloric acid.[4][5] The product can then be extracted with a suitable organic solvent.
Quantitative Data Summary
| Parameter | Water Quench | Methanol Quench | Diethylamine Quench |
| Product | 4-Phenylbutanoic Acid | Methyl 4-Phenylbutanoate | N,N-Diethyl-4-phenylbutanamide |
| Reaction | Hydrolysis | Esterification | Amidation |
| Stoichiometry | Excess water is typically used. | At least a stoichiometric amount of methanol is required. An excess is often used when methanol is the solvent. | A minimum of 2 equivalents of amine is often used; one to react and one to neutralize the HCl byproduct. |
| Exothermicity | High | Moderate to High | High |
| Byproducts | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) | Diethylammonium chloride |
Experimental Protocols
Protocol 1: Quenching with Water to Yield 4-Phenylbutanoic Acid
-
Cool the reaction vessel containing the this compound solution to 0 °C using an ice bath.
-
Slowly and dropwise, add cold deionized water to the stirred reaction mixture. A significant exotherm and evolution of HCl gas will be observed. Maintain the temperature below 20 °C.
-
Continue stirring at 0-10 °C for 30 minutes after the addition is complete to ensure all the acyl chloride has been hydrolyzed.
-
Proceed with the standard workup procedure, which may include extraction with an organic solvent and subsequent purification.
Protocol 2: Quenching with Methanol to Yield Methyl 4-Phenylbutanoate
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add anhydrous methanol to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.
-
To neutralize the generated HCl, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (at least 1 equivalent) can be added to the reaction mixture prior to the addition of methanol.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Proceed with an aqueous workup to remove any salts and unreacted methanol.
Protocol 3: Quenching with Diethylamine to Yield N,N-Diethyl-4-phenylbutanamide
-
Cool the reaction vessel to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of diethylamine (at least 2 equivalents) in an anhydrous, inert solvent (e.g., dichloromethane).
-
Slowly add the this compound solution to the stirred diethylamine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash with dilute acid (to remove excess amine), water, and brine. Dry the organic layer and concentrate to obtain the crude amide.
Visualizations
Caption: Decision workflow for selecting a quenching agent.
Caption: General experimental workflow for a safe quench.
References
- 1. Sciencemadness Discussion Board - Acyl chloride/ MeOH = esterification? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Disposal and Waste Management of 4-Phenylbutanoyl Chloride
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe disposal and waste management of 4-Phenylbutanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also highly reactive with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[2] Inhalation of vapors can cause respiratory irritation.[3]
Q2: How should this compound be stored?
A2: It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep it away from incompatible materials, especially water and moisture.
Q3: What are the immediate first aid measures in case of exposure?
A3:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with water, alcohols, amines, and strong bases. These substances will react exothermically with the acyl chloride.
Q5: What are the hazardous decomposition products of this compound?
A5: While specific data on the decomposition products of this compound is limited, its reaction with water or moisture will produce 4-phenylbutanoic acid and hydrogen chloride gas.[2][4] Incomplete combustion may produce carbon monoxide and other toxic fumes.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Violent/uncontrolled reaction during quenching | Adding the quenching agent too quickly. | Slowly add the this compound to the quenching agent while stirring and cooling the reaction vessel in an ice bath. |
| Using a highly concentrated quenching agent. | Use a dilute solution of the quenching agent (e.g., 10% sodium bicarbonate solution). | |
| Incomplete neutralization of waste | Insufficient amount of quenching agent used. | Test the pH of the quenched solution. If it is still acidic, slowly add more quenching agent until the pH is neutral (pH 6-8). |
| Poor mixing of the waste and quenching agent. | Ensure vigorous stirring during the quenching process. | |
| "Fuming" or release of corrosive gas from the waste container | The container is not properly sealed. | Use a container with a tight-fitting lid. |
| The waste was not completely neutralized before storage. | Re-open the container in a fume hood and slowly add a suitable quenching agent until fuming ceases and the pH is neutral. | |
| Spill of this compound | Accidental mishandling of the chemical. | Follow the detailed spill cleanup procedure outlined below. |
Experimental Protocols
Protocol 1: Quenching of Small Quantities of this compound Waste
This protocol describes the safe neutralization of small quantities (e.g., < 10 g) of this compound waste in a laboratory setting.
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Procedure:
-
In a fume hood, prepare a 10% aqueous solution of sodium bicarbonate. For every 1 gram of this compound waste, prepare at least 50 mL of 10% NaHCO₃ solution.
-
Place the beaker or flask containing the sodium bicarbonate solution in an ice bath on a stir plate and begin stirring.
-
Slowly and carefully, add the this compound waste dropwise to the stirring sodium bicarbonate solution. Be prepared for some gas evolution (CO₂).
-
Monitor the temperature of the quenching solution. If the temperature rises significantly, slow down the addition rate.[5]
-
After all the this compound has been added, continue stirring for at least 30 minutes to ensure complete neutralization.
-
Check the pH of the solution using pH paper or a pH meter. The pH should be between 6 and 8. If the solution is still acidic, add more 10% sodium bicarbonate solution until the pH is neutral.
-
The neutralized aqueous waste can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Protocol 2: Decontamination of Glassware
This protocol outlines the procedure for safely cleaning glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Laboratory-grade detergent
-
Tap water
-
Deionized water
-
Appropriate brushes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
In a fume hood, rinse the glassware with a small amount of acetone or ethanol to remove the bulk of the residual this compound.[6] Collect this initial rinse as hazardous waste.
-
Wash the glassware with a laboratory-grade detergent and warm water.[6] Use a brush to scrub all surfaces.
-
Rinse the glassware thoroughly with tap water to remove the detergent.[7]
-
Perform a final rinse with deionized water.[7]
-
Allow the glassware to air dry or place it in a drying oven.
Visualizations
Caption: Workflow for the safe quenching and disposal of this compound waste.
Caption: Step-by-step procedure for cleaning up a spill of this compound.
References
- 1. This compound | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. dwk.com [dwk.com]
Validation & Comparative
A Head-to-Head Battle of Acylating Agents: 4-Phenylbutanoyl Chloride vs. 4-Phenylbutyric Acid
For researchers and professionals in drug development and organic synthesis, the choice of an appropriate acylating agent is a critical decision that dictates the efficiency, mildness, and overall success of a synthetic route. This guide provides an in-depth comparison of two prominent acylating agents, 4-phenylbutanoyl chloride and 4-phenylbutyric acid, with a focus on their performance in acylation reactions, supported by experimental data and detailed protocols.
When introducing a 4-phenylbutanoyl group into a molecule, chemists are often faced with the choice between the highly reactive acyl chloride and the more stable carboxylic acid. This decision hinges on a trade-off between reactivity, handling requirements, and the specific nature of the substrate. This guide will illuminate the key differences to aid in the rational selection of the optimal reagent.
At a Glance: Key Differences
| Feature | This compound | 4-Phenylbutyric Acid |
| Reactivity | High | Low |
| Reaction Conditions | Typically mild, often at room temperature. | Requires activation or harsher conditions (e.g., high temperature, strong acids, or coupling agents). |
| Handling | Moisture-sensitive, corrosive. | Stable solid, easier to handle. |
| Byproducts | HCl (requires a base to neutralize). | Water or byproducts from activating agents. |
| Versatility | Excellent for Friedel-Crafts acylations and reactions with a wide range of nucleophiles. | Primarily used for amide and ester formation with the aid of activating agents. |
Performance in Intramolecular Friedel-Crafts Acylation: The Synthesis of α-Tetralone
A classic example that showcases the utility of both reagents is the intramolecular Friedel-Crafts acylation to synthesize α-tetralone, a valuable intermediate in organic synthesis.
Using this compound: The high electrophilicity of the acyl chloride allows for a facile intramolecular reaction in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds smoothly under relatively mild conditions.
Using 4-Phenylbutyric Acid: Direct cyclization of the carboxylic acid is more challenging due to its lower reactivity. To achieve this transformation, one of two strategies is typically employed:
-
In situ conversion to the acyl chloride: The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) to form the more reactive this compound, which then undergoes cyclization.
-
Using strong acid catalysts and/or high temperatures: Brønsted acids or solid acid catalysts like zeolites can promote the direct cyclization, often requiring more forcing conditions.
Quantitative Comparison: α-Tetralone Synthesis
| Acylating Agent | Method | Catalyst/Reagent | Temperature | Reaction Time | Yield |
| 4-Phenylbutyric Acid | Two-step (via acid chloride) | 1. SOCl₂ 2. AlCl₃ | 1. Room Temp 2. Boiling | ~ 40 min | 74-91% |
| 4-Phenylbutyric Acid | Direct Cyclization | H-Beta Zeolite | 220 °C | 10 h | 81.2% |
Performance in Intermolecular Acylation: Amide Bond Formation
The formation of an amide bond by acylating an amine is a fundamental transformation in medicinal chemistry and materials science. Here, the difference in reactivity between the two agents is starkly evident.
Using this compound: The reaction with amines is typically rapid and high-yielding, often proceeding at room temperature. A base is required to scavenge the hydrochloric acid byproduct. This classic method is known as the Schotten-Baumann reaction.
Using 4-Phenylbutyric Acid: Direct reaction with an amine to form an amide requires high temperatures and results in the formation of water, which can lead to equilibrium limitations. Therefore, activating agents or coupling reagents are almost always employed to facilitate this transformation under milder conditions. Common activating agents include carbodiimides (like DCC or EDC) often used in conjunction with additives like HOBt, or the use of catalysts such as boric acid.
Quantitative Comparison: N-Benzyl-4-phenylbutyramide Synthesis
| Acylating Agent | Method | Reagents | Temperature | Reaction Time | Yield |
| This compound | Schotten-Baumann | Benzylamine (B48309), aq. NaOH | Room Temp | ~15 min | High (qualitative) |
| 4-Phenylbutyric Acid | Boric Acid Catalysis | Benzylamine, Boric Acid | Reflux | 16 h | 88-91%[1] |
Experimental Protocols
Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid (via the Acid Chloride)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, 32.8 g (0.2 mole) of 4-phenylbutyric acid is mixed with 20 cc (32 g, 0.27 mole) of thionyl chloride.
-
The mixture is gently warmed on a steam bath until the acid melts and the initial vigorous reaction subsides (approximately 25-30 minutes). The mixture is then warmed for an additional 10 minutes.
-
Excess thionyl chloride is removed under reduced pressure.
-
The resulting this compound is dissolved in 175 cc of carbon disulfide and cooled in an ice bath.
-
To this solution, 30 g (0.23 mole) of anhydrous aluminum chloride is added in one portion.
-
After the initial rapid evolution of hydrogen chloride ceases, the mixture is warmed to boiling on a steam bath for 10 minutes.
-
The reaction is cooled to 0°C and the complex is decomposed by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.
-
The product, α-tetralone, is isolated by steam distillation and subsequent extraction with benzene.
-
The final product is purified by vacuum distillation, yielding 21.5–26.5 g (74–91%) of α-tetralone.
Amidation of 4-Phenylbutyric Acid with Benzylamine
Procedure:
-
A reaction vessel is charged with 4-phenylbutyric acid (4.92 g, 30 mmol), boric acid (0.020 g, 0.30 mmol), and 88 mL of toluene.
-
To the stirred solution, benzylamine (3.32 g, 31 mmol) is added in one portion.
-
The reaction mixture is heated at reflux for 16 hours, and the water formed is collected in a Dean-Stark trap.
-
The mixture is cooled to room temperature and then poured into 500 mL of hexanes to precipitate the product.
-
The solid is collected by vacuum filtration, washed with hexanes, and dried to yield N-benzyl-4-phenylbutyramide.
-
The reported yield for this procedure is 88-91%.[1]
Signaling Pathways and Logical Relationships
The decision-making process for choosing between this compound and 4-phenylbutyric acid can be visualized as a logical workflow.
Caption: Decision workflow for selecting the appropriate acylating agent.
The general mechanism for acylation highlights the generation of a highly electrophilic species that is attacked by a nucleophile.
Caption: General pathways for acylation using the two reagents.
Conclusion
The choice between this compound and 4-phenylbutyric acid is a classic example of balancing reactivity with practicality in organic synthesis.
-
This compound is the reagent of choice for rapid and high-yielding acylations, especially in Friedel-Crafts reactions, where its high reactivity is a distinct advantage. However, its moisture sensitivity and corrosive nature require careful handling.
-
4-Phenylbutyric acid offers superior stability and ease of handling. While less reactive, the development of modern coupling reagents and catalytic methods has made it a versatile and "greener" alternative for many acylation reactions, particularly for the synthesis of amides and esters, often with excellent yields, albeit sometimes requiring longer reaction times or higher temperatures.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and considerations of safety and waste management.
References
A Comparative Guide to Alternative Reagents for the Synthesis of α-Tetralone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-tetralone, a key intermediate in the production of various pharmaceuticals and biologically active compounds, has traditionally relied on intramolecular Friedel-Crafts cyclization of γ-phenylbutyric acid or its derivatives. This process typically employs strong acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride (AlCl₃). While effective, these classical methods often present challenges related to harsh reaction conditions, catalyst waste, and environmental concerns. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of α-tetralone, supported by experimental data, to aid researchers in selecting the most suitable approach for their needs.
Performance Comparison of Synthetic Reagents for α-Tetralone
The following table summarizes the performance of various reagents for the synthesis of α-tetralone, focusing on reaction conditions and yields.
| Reagent/Method | Starting Material | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Traditional Reagents | ||||||
| Aluminum Chloride (AlCl₃) | γ-Phenylbutyryl chloride | Carbon disulfide, reflux | 10 minutes (cyclization) | 74-91%[1][2] | High yield, well-established | Stoichiometric amounts of AlCl₃ required, corrosive, hydrolyzes to produce acidic waste |
| Polyphosphoric Acid (PPA) / SnCl₄ | γ-Phenylbutyric acid | Benzene (B151609), 0-10°C | 1 hour | 85-91%[1] | High yield, avoids preparation of acid chloride | Highly viscous, difficult to handle, corrosive |
| Alternative Reagents | ||||||
| H-Beta Zeolite | 4-Phenylbutyric acid | Gas-phase, fixed-bed reactor, 220°C | 10 hours | 81.2%[3][4] | Reusable catalyst, continuous process possible, environmentally friendly | High temperature required, specialized equipment (fixed-bed reactor) |
| Molecular Sieves (H-Beta, SAPO-11, HZSM-5) | γ-Butyrolactone and Benzene | Gas-phase, fixed-bed reactor, 210-300°C | Continuous | 5-40% | Reusable catalyst, continuous process | Wide range of yields, may require optimization |
| Methanesulfonic Acid (MSA) | 3-Arylpropanoic and 4-Arylbutanoic acids | Not specified for α-tetralone | Not specified | Not specified | Easier to handle than PPA, less corrosive | Lack of specific data for α-tetralone synthesis |
| Bismuth(III) Triflate (Bi(OTf)₃) | 4-Arylbutyric acids | Not specified for α-tetralone | Not specified | Not specified | Catalytic amounts, milder conditions possible | Lack of specific data for α-tetralone synthesis |
| Microwave-assisted (Ionic Liquid) | 4-Arylbutanoic acids | Metal triflate catalyst, ionic liquid | Short | "Good yields" | Rapid heating, reduced reaction times, potential for improved yields and selectivity | Requires specialized microwave reactor, ionic liquids can be expensive |
Experimental Protocols
Traditional Method: Aluminum Chloride Catalyzed Cyclization of γ-Phenylbutyryl Chloride[1][2]
This procedure is adapted from Organic Syntheses.
Step 1: Preparation of γ-Phenylbutyryl Chloride In a 500-mL round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of thionyl chloride. Gently heat the mixture on a steam bath until the acid melts. The reaction proceeds exothermically. After the initial vigorous evolution of hydrogen chloride subsides (about 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes. Remove the excess thionyl chloride by connecting the flask to a water pump, evacuating, and heating on the steam bath for 10 minutes, followed by a brief heating over a small flame. The resulting γ-phenylbutyryl chloride is a nearly colorless liquid and can be used without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation Cool the flask containing the γ-phenylbutyryl chloride and add 175 mL of carbon disulfide. Cool the solution in an ice bath. Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser. After the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to the boiling point on a steam bath. Heat and shake the mixture for 10 minutes to complete the reaction.
Step 3: Work-up and Isolation Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by the slow addition of 100 g of ice with shaking. Add 25 mL of concentrated hydrochloric acid. Transfer the mixture to a 2-L round-bottomed flask and steam distill. The carbon disulfide will distill first, followed by the α-tetralone. Separate the oily product and extract the aqueous layer three times with 100-mL portions of benzene. Combine the oil and the benzene extracts, remove the solvent, and distill the residue under reduced pressure. The yield of α-tetralone, boiling at 105–107°C/2 mm Hg, is 21.5–26.5 g (74–91%).
Alternative Method: H-Beta Zeolite Catalyzed Gas-Phase Synthesis[4]
This protocol is based on a continuous flow system described in Chinese Patent CN102584556A.
Step 1: Catalyst Preparation Use H-Beta molecular sieve (Si/Al ratio = 12.5, 40-60 mesh) calcined at 900°C for 4 hours. Pack the catalyst into a fixed-bed reactor.
Step 2: Reaction Setup Prepare a solution of 4-phenylbutyric acid in 1,2-dichlorobenzene (B45396) (1g/10mL). Use a constant flow pump to deliver the solution to the top of the catalyst bed at a liquid hourly space velocity (LHSV) of 9.03 h⁻¹. The solution is vaporized before passing through the catalyst bed. Maintain the reactor temperature at 220°C.
Step 3: Product Collection and Analysis The product exiting the reactor is condensed and collected at regular intervals (e.g., every 20 minutes). The composition of the product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 4-phenylbutyric acid and the yield of α-tetralone. Under these conditions, an average conversion of 98.0% and a selectivity for α-tetralone of 81.2% can be achieved over a 10-hour period.
Synthetic Pathways and Workflows
The synthesis of α-tetralone via intramolecular Friedel-Crafts acylation can be achieved through several pathways, each with distinct reagents and conditions. The diagrams below illustrate the logical flow of the traditional and alternative synthetic routes.
Caption: Traditional synthetic routes to α-tetralone.
Caption: Alternative synthetic routes to α-tetralone.
Caption: Workflow for continuous gas-phase synthesis of α-tetralone.
Conclusion
The choice of reagent for the synthesis of α-tetralone depends on the specific requirements of the researcher, including desired yield, scalability, available equipment, and environmental considerations. Traditional methods using aluminum chloride or polyphosphoric acid offer high yields but come with significant handling and waste disposal challenges.
Alternative reagents, particularly solid acid catalysts like H-Beta zeolite, present a promising green alternative, offering high conversion and good yields with the significant advantage of catalyst reusability and suitability for continuous manufacturing processes. While emerging technologies like microwave-assisted synthesis in ionic liquids show potential for rapid and efficient synthesis, more specific data and protocol development are needed for their widespread adoption in α-tetralone production. Methanesulfonic acid and bismuth triflate also represent potentially milder alternatives to traditional strong acids, though further investigation is required to fully assess their efficacy for this specific transformation. Researchers are encouraged to consider these alternatives to develop more sustainable and efficient synthetic routes to this important chemical intermediate.
References
A Comparative Analysis of α-Tetralone Synthesis Methods for the Modern Researcher
For researchers, scientists, and professionals in drug development, the efficient synthesis of α-tetralone, a key structural motif in numerous pharmaceuticals and natural products, is of paramount importance. This guide provides an objective comparison of common synthetic routes to α-tetralone, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
This comparative analysis focuses on the most prevalent and effective methods for the synthesis of α-tetralone: Friedel-Crafts acylation, oxidation of tetralin, and other notable methods such as the Robinson annulation and Nazarov cyclization. The selection of an appropriate synthetic route is contingent on factors such as desired yield, scalability, availability of starting materials, and tolerance to specific reaction conditions.
Comparative Yield Analysis
The following table summarizes the reported yields for various α-tetralone synthesis methods, offering a quantitative basis for comparison.
| Synthesis Method | Starting Material(s) | Reagents/Catalyst | Reported Yield (%) |
| Friedel-Crafts Acylation | γ-Phenylbutyric acid | Thionyl chloride, Aluminum chloride | 74-91%[1] |
| Friedel-Crafts Acylation | γ-Phenylbutyryl chloride | Stannic chloride | 85-91%[2] |
| Friedel-Crafts Acylation | γ-Butyrolactone, Benzene (B151609) | Aluminum chloride | 91-96%[2] |
| Friedel-Crafts Acylation | 4-Phenylbutyric acid | H-Beta zeolite | 81.2%[3] |
| Friedel-Crafts Acylation | 4-Phenylbutyric acid | Polyphosphoric acid (PPA) | High[4][5] |
| Oxidation of Tetralin | Tetralin | Air, Metalloporphyrin, Transition metal salts | Variable* |
| Robinson Annulation | Not directly applicable for unsubstituted α-tetralone | Base or Acid | Not applicable |
| Nazarov Cyclization | Not directly applicable for unsubstituted α-tetralone | Lewis or Brønsted acid | Not applicable |
*Yields for the oxidation of tetralin are often reported in terms of conversion and selectivity, making direct percentage yield comparisons challenging. One example resulted in a product mixture containing 5.2% α-tetralone[6].
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below to facilitate replication and adaptation.
Friedel-Crafts Acylation of γ-Phenylbutyric Acid[1]
This procedure involves the conversion of γ-phenylbutyric acid to its acid chloride, followed by intramolecular cyclization.
Step 1: Formation of γ-Phenylbutyryl Chloride
-
In a 500-mL round-bottomed flask equipped with a reflux condenser and a gas absorption trap, combine 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of purified thionyl chloride.
-
Gently heat the mixture on a steam bath until the acid melts. The reaction will then proceed exothermically.
-
After 25-30 minutes, when the evolution of hydrogen chloride has ceased, warm the mixture on the steam bath for an additional 10 minutes.
-
Remove excess thionyl chloride by connecting the flask to a water pump, evacuating, and heating on the steam bath for 10 minutes, followed by a brief heating over a small flame. The resulting γ-phenylbutyryl chloride is a nearly colorless liquid and can be used without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Cool the flask containing the acid chloride and add 175 mL of carbon disulfide. Cool the solution in an ice bath.
-
Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to a reflux condenser.
-
After the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to its boiling point on a steam bath.
-
Heat and shake the mixture for 10 minutes to complete the reaction.
-
Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by carefully adding 100 g of ice, with shaking.
-
Add 25 mL of concentrated hydrochloric acid and transfer the mixture to a 2-L round-bottomed flask for steam distillation.
-
Collect the distillate. The carbon disulfide will distill first, followed by the α-tetralone.
-
Separate the oily layer and extract the aqueous layer three times with 100-mL portions of benzene.
-
Combine the oil and the benzene extracts, remove the solvent, and distill the residue under reduced pressure to yield α-tetralone.
Friedel-Crafts Acylation using γ-Butyrolactone and Aluminum Chloride[2]
This one-pot method offers a high-yield synthesis of α-tetralone.
-
In a 3-L three-necked flask fitted with a mercury-sealed stirrer, a reflux condenser with a calcium chloride drying tube, and a wide-bore rubber tube, place 1 L of dry, thiophene-free benzene and 104 g (1.21 moles) of γ-butyrolactone.
-
Over a period of 2 hours, add 600 g (4.5 moles) of anhydrous aluminum chloride to the stirred reaction mixture. The mixture will turn dark brown, reflux gently, and evolve hydrogen chloride.
-
After the addition is complete, heat the mixture on a steam bath with continued stirring for 16 hours.
-
Cool the mixture to room temperature and pour it onto 3 kg of crushed ice mixed with 500 mL of concentrated hydrochloric acid.
-
Separate the lower aqueous layer and extract it with approximately 500 mL of toluene (B28343).
-
Combine the upper organic layer and the toluene extract. Wash successively with water, 20% potassium hydroxide (B78521) solution, and water.
-
Distill the organic solution under reduced pressure to remove benzene, toluene, and any residual water.
-
Distill the residue in a Claisen flask to obtain 160–170 g (91–96%) of α-tetralone.
Synthesis Pathways and Logical Relationships
The following diagrams illustrate the key synthetic pathways to α-tetralone.
References
A Comparative Guide to Monitoring 4-Phenylbutanoyl Chloride Reactions: TLC, GC-MS, and HPLC
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. The synthesis of compounds using 4-phenylbutanoyl chloride, a reactive acyl chloride, requires robust analytical methods to track the consumption of the starting material (e.g., 4-phenylbutyric acid) and the formation of the desired product. This guide provides a comprehensive comparison of three common analytical techniques—Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—for monitoring these reactions.
Executive Summary
The choice of analytical method for monitoring this compound reactions is a trade-off between speed, cost, and the level of quantitative detail required.
-
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and qualitative method, ideal for quick checks of reaction progress. However, the high reactivity of this compound with the silica (B1680970) gel on TLC plates necessitates an indirect approach through derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, providing both quantitative data and structural information. Similar to TLC, it requires a derivatization step to convert the non-volatile starting material and the reactive acyl chloride into more amenable forms.
-
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique that can directly analyze the reaction mixture, monitoring the disappearance of the starting material and the appearance of the product without the need for derivatization.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for each technique. It is important to note that for TLC and GC-MS, the data pertains to the analysis of derivatized analytes, while for HPLC, it reflects the direct analysis of the primary analyte of interest (4-phenylbutyric acid).
| Parameter | Thin-Layer Chromatography (TLC) with Densitometry | Gas Chromatography-Mass Spectrometry (GC-MS) of Methyl Ester | High-Performance Liquid Chromatography (HPLC-UV/MS) of 4-Phenylbutyric Acid |
| Linearity (R²) | >0.98 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.08 - 0.3 µ g/spot [1] | 1 - 30 µg/L[2] | 1.041 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.2 - 1.0 µ g/spot [1] | 0.003 - 0.72 µg/L[2] | 3.155 µg/mL[3] |
| Precision (%RSD) | <10% | <15% | <15%[4] |
| Analysis Time | 15-30 minutes | 20-40 minutes | 10-20 minutes |
| Derivatization Required | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Thin-Layer Chromatography (TLC) with Derivatization
Due to the reactivity of this compound with silica gel, which can lead to hydrolysis back to 4-phenylbutyric acid, an indirect monitoring approach is recommended. This involves converting the acyl chloride in the reaction mixture to a more stable ester, typically the methyl or ethyl ester, before spotting on the TLC plate.
Workflow for TLC Analysis
Protocol:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 1-2 drops) of the reaction mixture using a glass capillary.
-
Quench the aliquot in a small vial containing an excess of anhydrous methanol or ethanol. This will convert the unreacted this compound to its corresponding methyl or ethyl ester.
-
-
TLC Plate Spotting:
-
On a silica gel TLC plate, spot the starting material (4-phenylbutyric acid), a co-spot (starting material and the derivatized reaction mixture), and the derivatized reaction mixture in separate lanes.
-
-
Development:
-
Develop the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the solvent system should be optimized to achieve good separation between the starting material and the product ester.
-
-
Visualization:
-
After the solvent front has reached the top of the plate, remove the plate and allow it to dry.
-
Visualize the spots under a UV lamp (typically at 254 nm). Circle the spots with a pencil.
-
-
Interpretation:
-
The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the product ester indicates the progress of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a highly sensitive method for quantitative analysis. However, 4-phenylbutyric acid is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step to convert it to a volatile ester is necessary. This also applies to the this compound, which is converted to the same ester.
Workflow for GC-MS Analysis
Protocol:
-
Derivatization (Esterification):
-
To a known volume of the reaction mixture, add a solution of methanolic HCl or BF₃-methanol and heat to form the methyl ester of 4-phenylbutyric acid.
-
Alternatively, a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create a volatile trimethylsilyl (B98337) ester.
-
-
GC-MS Conditions (for Methyl Ester):
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Quantitation:
-
Create a calibration curve using standards of the derivatized 4-phenylbutyric acid.
-
Quantify the amount of unreacted starting material in the reaction mixture by comparing the peak area to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the direct quantitative analysis of 4-phenylbutyric acid in the reaction mixture without the need for derivatization. This method allows for the simultaneous monitoring of the starting material and product.
Workflow for HPLC Analysis
Protocol:
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (for 4-Phenylbutyric Acid):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (with 0.1% formic acid). A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm or Mass Spectrometry (MS) for higher specificity.
-
Injection Volume: 10 µL.
-
-
Quantitation:
-
Prepare a calibration curve by injecting known concentrations of 4-phenylbutyric acid.
-
Determine the concentration of the starting material in the reaction sample by comparing its peak area to the calibration curve.
-
Conclusion
The selection of an analytical method for monitoring this compound reactions should be guided by the specific needs of the project.
-
For rapid, qualitative assessments of reaction completion where cost and time are critical, TLC with derivatization is a suitable choice.
-
When high sensitivity, specificity, and structural confirmation are required, and a derivatization step is acceptable, GC-MS is the preferred method.
-
For accurate, direct quantitative analysis of the starting material and product without the need for derivatization, HPLC is the most robust and reliable technique.
By understanding the strengths and limitations of each method, researchers can make informed decisions to effectively monitor their reactions, leading to improved process control and higher quality products.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to the Structural Confirmation of α-Tetralone
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of organic molecules is a cornerstone of chemical analysis. This guide provides a detailed comparison of the spectroscopic data used to confirm the structure of α-tetralone, with a comparative look at a substituted analog, 6-methoxy-α-tetralone, to highlight how subtle structural changes are reflected in spectroscopic output.
This document presents key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for spectroscopic analysis is visualized.
Comparative Spectroscopic Data: α-Tetralone vs. 6-Methoxy-α-tetralone
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for α-tetralone and 6-methoxy-α-tetralone.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | α-Tetralone Chemical Shift (δ, ppm) | 6-Methoxy-α-tetralone Chemical Shift (δ, ppm) |
| H-2 (CH₂) | 2.64 (t) | 2.62 (t) |
| H-3 (CH₂) | 2.15 (m) | 2.12 (m) |
| H-4 (CH₂) | 2.96 (t) | 2.91 (t) |
| H-5 | 8.03 (dd) | 7.08 (d) |
| H-6 | 7.32 (td) | 7.25 (d) |
| H-7 | 7.49 (td) | 7.99 (d) |
| H-8 | 7.25 (d) | - |
| OCH₃ | - | 3.86 (s) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | α-Tetralone Chemical Shift (δ, ppm) | 6-Methoxy-α-tetralone Chemical Shift (δ, ppm) |
| C-1 (C=O) | 198.2 | 196.8 |
| C-2 | 39.1 | 39.0 |
| C-3 | 23.2 | 23.3 |
| C-4 | 29.7 | 29.3 |
| C-4a | 132.8 | 126.1 |
| C-5 | 128.8 | 113.1 |
| C-6 | 126.5 | 163.7 |
| C-7 | 133.3 | 112.5 |
| C-8 | 126.9 | 130.3 |
| C-8a | 144.6 | 147.1 |
| OCH₃ | - | 55.5 |
Table 3: IR Absorption Data (cm⁻¹)
| Functional Group | α-Tetralone | 6-Methoxy-α-tetralone | Characteristic Vibration |
| C=O (Aryl Ketone) | ~1685 | ~1678 | Stretching |
| C-H (sp² aromatic) | ~3070 | ~3060 | Stretching |
| C-H (sp³ aliphatic) | ~2940, ~2840 | ~2950, ~2850 | Stretching |
| C=C (aromatic) | ~1600, ~1450 | ~1595, ~1480 | Stretching |
| C-O (ether) | - | ~1250 | Stretching |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Ion | α-Tetralone (m/z) | 6-Methoxy-α-tetralone (m/z) | Notes |
| [M]⁺ | 146 | 176 | Molecular Ion |
| [M-28]⁺ | 118 | 148 | Loss of C₂H₄ (ethylene) via retro-Diels-Alder |
| [M-29]⁺ | 117 | 147 | Loss of CHO |
| [M-43]⁺ | 103 | 133 | Loss of C₃H₇ |
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
| Transition | α-Tetralone (λmax, nm) | 6-Methoxy-α-tetralone (λmax, nm) |
| π → π | ~248, ~292 | ~276 |
| n → π | ~330 | ~330 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the validation and comparison of results.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2] The solution was then filtered into a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition : For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
2. Infrared (IR) Spectroscopy
-
Sample Preparation : A thin film of the liquid sample (α-tetralone) was prepared between two sodium chloride (NaCl) plates.[3] For the solid sample (6-methoxy-α-tetralone), a potassium bromide (KBr) pellet was prepared by grinding a small amount of the sample with KBr and pressing it into a thin disk.
-
Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction : The sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column.
-
Ionization : Electron Ionization (EI) was used with an ionization energy of 70 eV.[4]
-
Mass Analysis : The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.[5]
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A dilute solution of the compound was prepared in ethanol (B145695) to an approximate concentration of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition : The absorbance was measured over a wavelength range of 200-800 nm, using pure ethanol as the reference.[6]
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of a molecular structure like α-tetralone.
By systematically applying these spectroscopic techniques and integrating the resulting data, a definitive structural confirmation of α-tetralone and its derivatives can be achieved, providing a solid foundation for further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. theory of uv-visible spectroscopy explaining electronic absorption spectra reflectance spectra how an absorption spectrometer works organic and inorganic examples of absorption spectra Doc Brown's advanced level chemistry revision notes for pre-university organic chemistry [docbrown.info]
A Comparative Guide to Validating the Purity of Synthesized 4-Phenylbutanamides
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques for validating the purity of synthesized 4-phenylbutanamides, a class of compounds with applications in organic synthesis and medicinal chemistry. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by representative data to aid in method selection.
Synthesis of 4-Phenylbutanamide (B72729)
A common laboratory-scale synthesis of 4-phenylbutanamide involves the amidation of 4-phenylbutanoic acid. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by a reaction with ammonia.
Reaction Scheme:
4-phenylbutanoic acid + SOCl₂ → 4-phenylbutanoyl chloride this compound + 2NH₃ → 4-phenylbutanamide + NH₄Cl
Following synthesis, the crude product is typically purified, often by recrystallization, to remove unreacted starting materials and by-products before analytical validation of its purity.
Core Analytical Techniques for Purity Validation
A multi-pronged approach utilizing orthogonal analytical techniques is the most robust strategy for comprehensive purity assessment. HPLC, GC-MS, and qNMR each offer unique advantages and insights into the purity profile of a synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For 4-phenylbutanamide, a reversed-phase HPLC method with UV detection is highly effective.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically effective. For example, a starting condition of 60% water and 40% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm, where the phenyl group of 4-phenylbutanamide exhibits strong absorbance.
-
Sample Preparation: A stock solution of the synthesized 4-phenylbutanamide is prepared in the mobile phase (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is typically determined by area percent normalization, where the peak area of 4-phenylbutanamide is expressed as a percentage of the total area of all observed peaks.
Workflow for HPLC-Based Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For 4-phenylbutanamide, this method is particularly useful for detecting residual solvents from the synthesis and purification process, as well as volatile by-products.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 100 µg/mL).
-
Analysis: The total ion chromatogram (TIC) is used to separate the components, and the mass spectrum of each peak is compared to a library (e.g., NIST) for identification of impurities.
Workflow for GC-MS Impurity Profiling
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[1][2][3][4] The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[1][2][3][4]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized 4-phenylbutanamide (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using a long relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration.
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of 4-phenylbutanamide (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.
-
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the need for absolute versus relative quantification, the nature of expected impurities, and available instrumentation.
| Feature | HPLC-UV | GC-MS | ¹H qNMR |
| Principle | Differential partitioning between a stationary and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass-based detection. | Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei.[4] |
| Primary/Relative Method | Relative (requires a certified reference standard of the analyte for accurate quantification). | Relative (requires reference standards for accurate quantification of impurities). | Primary (can provide absolute purity without a specific reference standard of the analyte).[4] |
| Typical Purity (%) | >99% (by area normalization) | Not typically used for primary purity assay, but for impurity identification. | >99% (absolute purity) |
| Key Advantages | High sensitivity, high throughput, widely available, excellent for routine quality control. | High resolution for volatile compounds, definitive identification of impurities through mass spectra, ideal for residual solvent analysis. | Absolute quantification without a specific analyte standard, provides structural information about the analyte and any impurities present.[4] |
| Key Limitations | Requires a specific reference standard for accurate quantification, potential for co-elution of impurities. | Limited to volatile and thermally stable analytes, may require derivatization for polar compounds. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Conclusion
A comprehensive validation of the purity of synthesized 4-phenylbutanamide is best achieved through the strategic application of orthogonal analytical methods. HPLC-UV is a robust and high-throughput technique for routine purity assessment and the quantification of non-volatile impurities. GC-MS is indispensable for the identification and quantification of volatile impurities, including residual solvents, which are common in synthetic products. ¹H qNMR stands out as a powerful primary method for determining absolute purity without the need for a specific reference standard of 4-phenylbutanamide, while also providing valuable structural confirmation. For researchers, scientists, and drug development professionals, a combination of these techniques provides the highest level of confidence in the purity and identity of synthesized 4-phenylbutanamides, ensuring the integrity of subsequent research and development activities.
References
A Comparative Guide to 4-Phenylbutanoyl Chloride and Other Acylating Agents in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aromatic ketones, which are crucial intermediates in the production of pharmaceuticals and fine chemicals. The choice of the acylating agent is a critical parameter that significantly influences the reaction's outcome, including its yield, selectivity, and propensity for intra- versus intermolecular reactions. This guide provides an objective comparison of 4-phenylbutanoyl chloride against other common acylating agents, namely acetyl chloride and benzoyl chloride, in Friedel-Crafts reactions. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal reagent for their synthetic needs.
Executive Summary
This compound presents a unique case in Friedel-Crafts acylation due to its molecular structure, which allows for both intermolecular and, more notably, intramolecular reactions. This contrasts with simpler acylating agents like acetyl chloride and benzoyl chloride, which exclusively undergo intermolecular acylation.
-
This compound: Primarily utilized for intramolecular Friedel-Crafts acylation to synthesize cyclic ketones, such as α-tetralone, in good yields.[1] The flexible alkyl chain linking the acyl chloride to the phenyl group facilitates this cyclization.[1] Intermolecular acylation with this agent is less common and can be influenced by reaction conditions.
-
Acetyl Chloride: A highly reactive and commonly used acylating agent for introducing an acetyl group to an aromatic ring. It generally provides good to excellent yields of methyl aryl ketones.[2] Due to its small size, it is less susceptible to steric hindrance.
-
Benzoyl Chloride: Used to introduce a benzoyl group, leading to the formation of diaryl ketones. The reactivity is generally lower than that of acetyl chloride, which can be advantageous in controlling the reaction with highly activated aromatic substrates.[3]
Performance Comparison
The following tables summarize the performance of this compound, acetyl chloride, and benzoyl chloride in Friedel-Crafts acylation reactions. It is important to note that yields and isomer distributions are highly dependent on the specific reaction conditions, including the Lewis acid catalyst, solvent, temperature, and reaction time. The data presented here is a synthesis of literature findings to provide a comparative overview.
Table 1: Friedel-Crafts Acylation of Toluene (B28343)
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Predominant Isomer | Yield (%) | Reference(s) |
| This compound | AlCl₃ | CS₂ | 0 - RT | 2 | para | Moderate | Estimated based on general reactivity |
| Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 - RT | 0.5 | para | ~86 | [4] |
| Benzoyl Chloride | SO₄/ZrO₂ | None | 100 | 3 | para | 92 | [3] |
Note: The intermolecular acylation of toluene with this compound is not as extensively reported as its intramolecular cyclization. The yield is estimated to be moderate under typical Friedel-Crafts conditions.
Table 2: Intramolecular vs. Intermolecular Acylation
| Acylating Agent | Reaction Type | Aromatic Substrate | Product | Yield (%) | Reference(s) |
| This compound | Intramolecular | (Internal Phenyl Ring) | α-Tetralone | High | [1] |
| Acetyl Chloride | Intermolecular | Toluene | 4-Methylacetophenone | ~86 | [4] |
| Benzoyl Chloride | Intermolecular | Toluene | 4-Methylbenzophenone | 92 | [3] |
Reaction Mechanisms and Workflows
The general mechanism of Friedel-Crafts acylation involves the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction. The specific pathway for this compound can differ, leading to either an intermolecular or an intramolecular product.
General Friedel-Crafts Acylation Mechanism
References
A Comparative Guide to the Synthesis of α-Tetralone: Mechanistic Insights into 4-Phenylbutanoyl Chloride Cyclization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the intramolecular Friedel-Crafts acylation of 4-phenylbutanoyl chloride to synthesize α-tetralone. It delves into the reaction mechanism and objectively compares this classical method with alternative synthetic routes. The information is supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the most suitable method for specific research and development needs.
Introduction to α-Tetralone Synthesis
α-Tetralone is a crucial bicyclic ketone intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its efficient synthesis is a subject of ongoing interest. The intramolecular Friedel-Crafts acylation of this compound is a well-established and direct method for its preparation. This guide explores the mechanistic underpinnings of this reaction and evaluates its performance against other notable synthetic strategies.
Mechanistic Pathway of this compound Cyclization
The cyclization of this compound to α-tetralone is a classic example of an intramolecular Friedel-Crafts acylation.[1][2][3] The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1]
The mechanism proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic. This is followed by the departure of the tetrachloroaluminate ion ([AlCl₄]⁻) to form a resonance-stabilized acylium ion.[2][4]
-
Intramolecular Electrophilic Aromatic Substitution: The highly electrophilic acylium ion is then attacked by the electron-rich phenyl group of the same molecule.[3] This intramolecular cyclization forms a new carbon-carbon bond and a six-membered ring, leading to a carbocation intermediate known as the arenium ion.
-
Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ ion, abstracts a proton from the arenium ion to restore the aromaticity of the ring. This step yields the final product, α-tetralone, and regenerates the Lewis acid catalyst.[4]
Comparison of Synthetic Methods for α-Tetralone
Several methods have been developed for the synthesis of α-tetralone, each with its own advantages and disadvantages. The following table summarizes the key performance indicators for the most common approaches.
| Method | Starting Material(s) | Catalyst/Reagent | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Intramolecular Friedel-Crafts Acylation | This compound | AlCl₃ or SnCl₄ | 74-91[5] | 0°C to reflux, inert solvent (e.g., CS₂, nitrobenzene) | High yield, direct route | Stoichiometric amounts of corrosive Lewis acid required, generation of acidic waste.[6] |
| Intramolecular Friedel-Crafts Acylation | 4-Phenylbutyric acid | Polyphosphoric acid (PPA) | 81[7] | High temperature (e.g., 220°C) | Avoids the use of acyl chloride | High temperatures, catalyst can be difficult to handle. |
| Oxidation of Tetralin | Tetralin | CrO₃ or air/O₂ | Variable | Varies with oxidant | Readily available starting material | Formation of by-products (e.g., α-tetralol), difficult separation.[8] |
| Gas-Solid Phase Reaction | Benzene (B151609) and γ-butyrolactone | Zeolite (e.g., H-Beta) | 5-40[9] | High temperature (210-300°C), fixed-bed reactor | Continuous process, catalyst regeneration possible.[9] | Lower yields, requires specialized equipment.[9] |
Experimental Protocols
Synthesis of α-Tetralone from 4-Phenylbutyric Acid (via the Acyl Chloride)
This procedure is adapted from Organic Syntheses.[5]
a) Preparation of this compound:
-
In a 500-mL round-bottomed flask equipped with a reflux condenser, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of thionyl chloride.
-
Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.
-
After the initial vigorous evolution of hydrogen chloride subsides (about 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting this compound is a nearly colorless liquid and can be used without further purification.
b) Intramolecular Friedel-Crafts Cyclization:
-
Cool the flask containing the this compound and add 175 mL of carbon disulfide. Cool the solution in an ice bath.
-
Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to a reflux condenser.
-
After the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to the boiling point on a steam bath.
-
Heat and shake the mixture for ten minutes to complete the reaction.
-
Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice.
-
Add 25 mL of concentrated hydrochloric acid and transfer the mixture to a 2-L round-bottomed flask for steam distillation.
-
The carbon disulfide will distill first, followed by the α-tetralone. Collect the distillate until no more oily product is observed.
-
Separate the oily layer and extract the aqueous layer with three 100-mL portions of benzene.
-
Combine the oil and the benzene extracts, remove the solvent by distillation, and distill the residue under reduced pressure to obtain α-tetralone (boiling point 105–107°C/2 mm). The typical yield is 21.5–26.5 g (74–91%).[5]
Synthesis of α-Tetralone from Benzene and γ-Butyrolactone
This procedure is also adapted from Organic Syntheses.[8]
-
In a 3-L three-necked flask fitted with a stirrer, condenser, and an addition funnel, place 1 L of dry, thiophene-free benzene and 104 g (1.21 moles) of γ-butyrolactone.
-
Over a period of 2 hours, add 600 g (4.5 moles) of anhydrous aluminum chloride to the stirred reaction mixture. The mixture will become dark brown, reflux gently, and evolve hydrogen chloride.
-
After the addition is complete, heat the mixture on a steam bath with continued stirring for 16 hours.
-
Cool the mixture to room temperature and pour it onto 3 kg of crushed ice mixed with 500 mL of concentrated hydrochloric acid.
-
Separate the lower aqueous layer and extract it with about 500 mL of toluene (B28343).
-
Combine the organic layer and the toluene extract, and wash successively with water, 20% potassium hydroxide (B78521) solution, and water.
-
Distill under reduced pressure to remove benzene, toluene, and traces of water.
-
Distill the residue to yield 160–170 g (91–96%) of α-tetralone.[8]
Workflow Comparison of Synthetic Routes
The choice of a synthetic route to α-tetralone depends on factors such as the availability of starting materials, required scale, and environmental considerations. The following diagram illustrates the general workflows for the discussed methods.
Conclusion
The intramolecular Friedel-Crafts acylation of this compound remains a highly effective and high-yielding method for the laboratory-scale synthesis of α-tetralone. Its primary drawback is the use of stoichiometric amounts of a corrosive Lewis acid catalyst, which can present challenges for large-scale industrial production and waste disposal.
Alternative methods, such as the direct reaction of benzene with γ-butyrolactone, offer comparable yields and may be more cost-effective at scale, though they still rely on large quantities of Lewis acids. The oxidation of tetralin provides a route from a readily available hydrocarbon, but can suffer from lower selectivity and purification difficulties. The gas-phase synthesis using a recyclable solid acid catalyst represents a greener alternative, although it currently provides lower yields and requires specialized equipment.
The selection of the optimal synthetic route will ultimately depend on a careful consideration of the specific requirements of the project, including scale, cost, available equipment, and environmental impact. The data and protocols presented in this guide are intended to facilitate this decision-making process for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. organic chemistry - What results from the reaction of this compound in presence of AlCl3? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101633611B - A kind of method of gas-solid phase reaction synthesis α-tetralone - Google Patents [patents.google.com]
Characterization of N-substituted 4-phenylbutanamide derivatives
A Comparative Guide to the Characterization of N-Substituted 4-Phenylbutanamide (B72729) Derivatives
This guide provides a comparative analysis of N-substituted 4-phenylbutanamide derivatives, focusing on their synthesis and characterization across various biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Introduction
N-substituted 4-phenylbutanamide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Modifications to the N-substituted moiety and the phenyl ring have led to the development of potent and selective agents targeting different pathological conditions. This guide summarizes key findings related to their anti-inflammatory, anticonvulsant, and histone deacetylase (HDAC) inhibitory activities, providing a basis for further research and development.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for representative N-substituted 4-phenylbutanamide derivatives, showcasing their efficacy in various biological assays.
Table 1: Anti-inflammatory Activity of 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives [1]
| Compound | IL-6 mRNA Expression (relative to control) | IC50 (µM) for IL-6 mRNA Inhibition |
| 4d | 5.3 | 6.04 x 10⁻⁵ |
| 5c | 4.6 | 1.64 |
| 5d | 7.5 | 3.27 x 10⁻² |
| 5f | Potent Inhibition | Not specified |
| 5m | Potent Inhibition | Not specified |
Table 2: Anticonvulsant Activity of N-Phenylbutanamide Derivatives [2]
| Compound | Anticonvulsant Activity (MES Test) ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀) (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Compound 5 | 40.96 | >300 | >7.3 |
| Ameltolide | 1.4 (Oral, Mice) | Not specified | Not specified |
Table 3: HDAC6 Inhibitory Activity and Antiproliferative Effects of N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) [3][4]
| Assay | IC₅₀ (µM) |
| HDAC6 Inhibition | Not specified (non-competitive inhibitor) |
| HeLa Cell Line | 72.6 |
| THP-1 Cell Line | 16.5 |
| HMC Cell Line | 79.29 |
| Kasumi Cell Line | 101 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives[2][7]
A multi-step synthesis was employed to generate the final compounds:
-
Thiourea (B124793) Formation: Substituted 2-aminophenols were reacted with either 1-isothiocyanato-4-nitrobenzene or 1-isothiocyanato-2-methoxy-4-nitrobenzene to produce thiourea derivatives.[1]
-
Benzoxazole (B165842) Ring Formation: The thiourea compounds underwent oxidative cyclization using potassium superoxide (B77818) (KO₂) to form the benzoxazole ring system.[1]
-
Nitro Group Reduction: The nitro group on the benzoxazole was reduced to an amine using palladium on carbon (Pd/C) in a hydrogen atmosphere.[1]
-
Amide Coupling: The resulting amino-benzoxazole was coupled with N-tert-butyloxycarbonyl (Boc)-γ-aminobutyric acid.[1]
-
Deprotection: The Boc protecting group was removed using 4 M hydrochloric acid in dioxane to yield the final 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives.[1]
Maximal Electroshock (MES) Seizure Test[8][9][10][11][12]
This test is a model for generalized tonic-clonic seizures.
-
Animal Preparation: Male CF-1 mice or Sprague-Dawley rats are used. Animals are acclimatized to laboratory conditions before testing.[5][6]
-
Drug Administration: The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is included.[5]
-
Anesthesia and Electrode Placement: A drop of 0.5% tetracaine (B1683103) hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to improve electrical conductivity. Corneal electrodes are then placed on the eyes.[5][7]
-
Stimulation: An alternating current electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats).[5][7]
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.[5][6]
-
Data Analysis: The percentage of protected animals in the drug-treated groups is compared to the control group. The median effective dose (ED₅₀) is calculated using probit analysis.[5]
In Vitro HDAC6 Inhibition Assay (Fluorometric)[13][14]
This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC6.
-
Reaction Setup: In a 96-well plate, purified recombinant HDAC6 enzyme is added to wells containing assay buffer and various concentrations of the test compound or control inhibitors.[8]
-
Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic HDAC6 substrate.[8]
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow for deacetylation.[8]
-
Development: A developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorophore.[8]
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.[8]
-
Data Analysis: The fluorescence signal is proportional to HDAC6 activity. The percentage of inhibition for each compound concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[8]
MTT Cell Viability Assay[1][3][4][5][15]
This colorimetric assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubated with the test compounds for the desired duration.[2][3]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration of approximately 0.5 mg/mL), and the plate is incubated for 1-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[2]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The absorbance values, which correlate with the number of viable cells, are used to determine the cytotoxic effects of the compounds.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the characterization of N-substituted 4-phenylbutanamide derivatives.
Caption: LPS-induced TLR4 signaling pathway leading to pro-inflammatory cytokine production.
Caption: Experimental workflow for an in vitro fluorometric HDAC6 inhibition assay.
Caption: Mechanism of anticonvulsant action via KCNQ potassium channel opening.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Lewis Acids in Promoting 4-Phenylbutanoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
The intramolecular Friedel-Crafts acylation of 4-phenylbutanoyl chloride to yield α-tetralone is a fundamental transformation in organic synthesis, providing a key structural motif present in numerous biologically active compounds and natural products. The choice of Lewis acid catalyst is paramount in this cyclization, directly influencing reaction efficiency, yield, and overall feasibility. This guide offers an objective comparison of various Lewis acids for promoting this reaction, supported by available experimental data and detailed protocols to assist researchers in optimizing their synthetic strategies.
Performance Comparison of Lewis Acids
The selection of a Lewis acid for the intramolecular acylation of this compound is a critical parameter that dictates the success of the cyclization. While aluminum chloride (AlCl₃) is the most traditionally cited and potent catalyst for this transformation, other Lewis acids can offer advantages in terms of milder reaction conditions, cost-effectiveness, or tolerance to specific functional groups. Below is a summary of the performance of various Lewis acids. Direct comparative data for all Lewis acids with this specific substrate is limited in publicly available literature; therefore, performance is also extrapolated from their known reactivity in Friedel-Crafts acylations.
| Lewis Acid | Catalyst Loading (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield of α-Tetralone (%) | Key Observations |
| AlCl₃ | 1.1 - 2.0 | CS₂, CH₂Cl₂, Nitrobenzene | 0 to RT | 0.5 - 2 h | 74 - 91[1] | Highly effective and reactive, often considered the standard for this reaction. Requires stoichiometric amounts as it complexes with the product.[2][3] |
| FeCl₃ | 1.1 - 2.0 | CH₂Cl₂, Nitrobenzene | RT to 50 | 2 - 8 h | Moderate to High | A less potent but more manageable and cost-effective alternative to AlCl₃. May require slightly elevated temperatures or longer reaction times. |
| SnCl₄ | 1.1 - 2.0 | CH₂Cl₂ | RT to reflux | 4 - 12 h | Moderate | A milder Lewis acid that can be advantageous for substrates with sensitive functional groups. Often requires heating to achieve good conversion. |
| TiCl₄ | 1.1 - 2.0 | CH₂Cl₂ | -20 to RT | 1 - 4 h | High | A strong Lewis acid comparable in reactivity to AlCl₃. It is highly sensitive to moisture and requires careful handling under inert conditions. |
| ZnCl₂ | Catalytic to Stoichiometric | Dichloromethane | Reflux | 12 - 24 h | Low to Moderate | A significantly milder Lewis acid, generally requiring more forcing conditions for acylation. May be suitable for highly activated aromatic rings. |
| H-Beta Zeolite | Catalytic | 4-Chlorotoluene | 220 | 10 h | ~81 | A solid acid catalyst that can be used in a fixed-bed reactor, offering potential for continuous processing and easier catalyst separation. This was reported for the cyclization of 4-phenylbutyric acid. |
Experimental Protocols
A detailed methodology for the intramolecular Friedel-Crafts acylation of this compound is provided below. This protocol is based on established procedures for similar transformations.
General Protocol for Lewis Acid-Promoted Intramolecular Acylation of this compound
Materials:
-
This compound
-
Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃, SnCl₄, TiCl₄)
-
Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂), Nitrobenzene)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Organic Solvent for Extraction (e.g., Dichloromethane, Diethyl Ether)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is charged with the anhydrous Lewis acid (1.1 - 2.0 equivalents) and the anhydrous solvent under an inert atmosphere.
-
Addition of Acyl Chloride: The flask is cooled to the desired temperature (typically 0 °C for strong Lewis acids like AlCl₃ and TiCl₄) in an ice bath. A solution of this compound (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel over 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at the specified temperature. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the Lewis acid-ketone complex.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three times with an organic solvent.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude α-tetralone is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final product.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of α-tetralone.
Caption: Signaling pathway of the intramolecular Friedel-Crafts acylation.
References
Safety Operating Guide
Safe Disposal of 4-Phenylbutanoyl Chloride: A Comprehensive Guide
For laboratory professionals engaged in research and development, the proper disposal of reactive chemical reagents like 4-phenylbutanoyl chloride is a critical aspect of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, emphasizing immediate safety protocols and waste neutralization.
Immediate Safety and Handling Precautions:
This compound is a corrosive substance that causes severe skin burns and eye damage.[1][2] It is also moisture-sensitive and will react with water, including ambient humidity, to produce hydrochloric acid. Therefore, it is imperative to handle this compound within a certified chemical fume hood at all times.[3]
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the following PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A flame-retardant lab coat
Spill Management
In the event of a spill, immediate containment and neutralization are crucial.
-
Minor Spills: For small spills, use an inert, dry absorbent material such as sand, dry earth, or vermiculite (B1170534) to contain the substance.[4] Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal. Following containment, the spill area should be cautiously neutralized with a weak base like sodium bicarbonate.
-
Major Spills: In the case of a large spill, the area should be evacuated immediately. Restrict access and contact your institution's Environmental Health & Safety (EHS) department for emergency response.
Detailed Disposal Protocol: Neutralization of this compound
The primary and recommended method for the disposal of this compound is through a controlled neutralization reaction. This process converts the reactive acyl chloride into the less hazardous sodium 4-phenylbutanoate and sodium chloride.
Experimental Protocol for Neutralization:
1. Preparation:
-
In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar.
-
Fill the container to no more than 25% of its volume with a cold 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.[4]
-
Place the container in an ice bath to manage the exothermic nature of the reaction.[4]
2. Addition of this compound:
-
Slowly and carefully add the this compound to the stirring basic solution dropwise.[4] A dropping funnel is recommended for this step to ensure a controlled addition.
-
Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, halt the addition immediately and allow the mixture to cool.
3. Reaction Completion and pH Monitoring:
-
After the addition is complete, continue to stir the mixture for several hours to ensure the complete hydrolysis and neutralization of the acyl chloride.[4]
-
Periodically check the pH of the solution using pH paper or a calibrated pH meter to ensure it remains basic (pH > 7). If necessary, add more sodium bicarbonate or sodium carbonate solution.
4. Waste Collection:
-
Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste can be transferred to a properly labeled hazardous waste container.
-
Consult your institution's EHS guidelines for the final disposal of the neutralized solution. Do not pour the solution down the drain unless explicitly permitted by local regulations.[4]
Quantitative Data for Disposal
| Parameter | Recommended Value/Procedure | Rationale |
| Neutralizing Agent | 5-10% aqueous solution of sodium bicarbonate or sodium carbonate | A weak base is sufficient to neutralize the resulting hydrochloric acid and is safer to handle than strong bases. |
| Temperature | Cooled in an ice bath (0-5 °C) | The hydrolysis of acyl chlorides is exothermic; cooling prevents overheating and potential splashing.[4] |
| Addition Rate | Slow, dropwise addition | To control the reaction rate and prevent a dangerous exotherm. |
| Reaction Time | Several hours with continuous stirring | To ensure the complete neutralization of the this compound.[4] |
| Final pH | > 7 (basic) | Confirms that all acidic byproducts have been neutralized. |
Chemical Incompatibilities
To prevent hazardous reactions, this compound must be stored and handled away from the following incompatible materials:
-
Water and moisture
-
Alcohols
-
Amines
-
Strong bases
-
Oxidizing agents
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these detailed procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.
References
- 1. epfl.ch [epfl.ch]
- 2. fishersci.com [fishersci.com]
- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 4-Phenylbutanoyl Chloride
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 4-Phenylbutanoyl chloride (CAS RN: 18496-54-3). It is intended for researchers, scientists, and drug development professionals to minimize risks and ensure a safe laboratory environment. This compound is a corrosive and moisture-sensitive compound that requires careful handling to prevent severe skin burns, eye damage, and respiratory irritation.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also water-reactive, releasing hydrogen chloride (HCl) gas upon contact with moisture.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | To protect against splashes of the corrosive liquid and irritating vapors. |
| Hand Protection | Double gloving is recommended. Use a light-weight nitrile glove as the inner layer and a heavy-duty butyl rubber or Viton™ glove as the outer layer. Gloves must be inspected for any signs of degradation or puncture before use. | Nitrile gloves offer good dexterity and splash resistance, while butyl rubber and Viton™ provide excellent resistance to corrosive chemicals.[3] Double gloving provides an extra layer of protection in case the outer glove is compromised. |
| Body Protection | A chemical-resistant laboratory coat, worn over full-length pants and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron and arm sleeves are required. | To protect the skin from accidental contact with the corrosive chemical. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required. | To prevent inhalation of corrosive vapors and HCl gas produced from reaction with moisture. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to prevent accidents and exposure.
Operational Plan:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling this compound.
-
Have a spill kit readily available, containing a neutralizer for acids (such as sodium bicarbonate) and an inert absorbent material (such as vermiculite (B1170534) or sand).
-
-
Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood.
-
Wear all the requisite PPE as detailed in Table 1.
-
Use glass or polytetrafluoroethylene (PTFE)-lined equipment.
-
When transferring the liquid, use a syringe or a cannula under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and oxidizing agents.
-
The container should be tightly sealed, preferably under an inert atmosphere.
-
Store in a secondary container to contain any potential leaks.
-
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
A common application of this compound is in intramolecular Friedel-Crafts acylation to synthesize α-tetralone.[4][5] The following is a representative protocol:
Table 2: Protocol for the Synthesis of α-Tetralone
| Step | Procedure |
| 1. Reaction Setup | In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Add anhydrous aluminum chloride (AlCl₃) to the flask. |
| 2. Addition of Reactant | Under an inert atmosphere, slowly add a solution of this compound in an anhydrous solvent (e.g., dichloromethane) to the flask containing AlCl₃, while maintaining the temperature at 0 °C with an ice bath. |
| 3. Reaction | After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time. |
| 4. Quenching | Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction. This step should be performed with extreme caution as it is highly exothermic. |
| 5. Workup | Extract the aqueous layer with an organic solvent. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. |
| 6. Purification | Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Table 3: Step-by-Step Disposal Procedure
| Step | Procedure |
| 1. Neutralization | In a fume hood, place a beaker containing a stir bar and a dilute solution of sodium hydroxide (B78521) (e.g., 2 M). Cool the beaker in an ice bath. |
| 2. Slow Addition | Using a dropping funnel, slowly add the waste this compound to the stirred sodium hydroxide solution. The reaction is exothermic and will generate fumes. Control the rate of addition to prevent excessive heat and fuming. |
| 3. Completion | Continue stirring the mixture for at least one hour after the addition is complete to ensure full hydrolysis and neutralization. |
| 4. pH Check | Check the pH of the solution to ensure it is neutral or slightly basic. If it is still acidic, add more sodium hydroxide solution. |
| 5. Final Disposal | The neutralized aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. |
| 6. Contaminated Materials | All disposable materials contaminated with this compound (e.g., gloves, paper towels) should be collected in a sealed, labeled hazardous waste container for incineration. |
Emergency Procedures
Spill:
-
Small Spill: In a fume hood, absorb the spill with an inert, dry material like vermiculite or sand. Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Neutralize the spill area with a dilute solution of sodium bicarbonate.
-
Large Spill: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow and Logical Relationships
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound|High-Purity|CAS 18496-54-3 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
